PAWI-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-[4-[(4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H21N3O3S/c1-20-13-14-22(18-6-3-2-5-17(18)20)26(24,25)16-10-8-15(9-11-16)21-12-4-7-19(21)23/h2-3,5-6,8-11H,4,7,12-14H2,1H3 |
InChI Key |
HKMFKYDGIJGBER-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PAWI-2: A Novel Inhibitor Targeting Pancreatic Cancer Stemness and Drug Resistance
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its high rates of therapeutic resistance and tumor recurrence. A subpopulation of cancer stem cells (CSCs) is thought to be a key driver of this aggressive phenotype. PAWI-2, a novel p53-Activator and Wnt Inhibitor, has emerged as a promising therapeutic agent that specifically targets these drug-resistant pancreatic CSCs. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound in pancreatic cancer, with a focus on its effects on key signaling pathways and its potential to overcome therapeutic resistance. Detailed experimental protocols and quantitative data from preclinical studies are presented to provide a thorough resource for researchers and drug development professionals in the field of oncology.
Introduction
Pancreatic cancer is a devastating disease with a dismal five-year survival rate.[1] The profound drug resistance of pancreatic tumors is a major contributor to this poor prognosis.[1] Cancer stem cells (CSCs), a small population of cells within the tumor, are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[2] Therefore, therapeutic strategies that can effectively eradicate CSCs are urgently needed.
This compound is a small molecule that has demonstrated potent and selective activity against human pancreatic cancer stem cells (hPCSCs).[3] It has been shown to inhibit the growth of drug-resistant pancreatic cancer cells and to act synergistically with other anticancer agents.[3][4] This document details the underlying molecular mechanisms by which this compound exerts its anti-cancer effects.
Molecular Mechanism of Action
This compound's mechanism of action in pancreatic cancer stem cells is centered on the disruption of the integrin β3-KRAS signaling axis, leading to cell cycle arrest and a reversal of the stemness phenotype.[5] This is achieved through a novel signaling cascade involving TANK-binding kinase 1 (TBK1) and optineurin (OPTN).[5]
Inhibition of the Integrin β3-KRAS-TBK1 Signaling Pathway
In pancreatic cancer stem cells, particularly the FGβ3 cell line which overexpresses integrin β3, a dysregulated integrin β3-KRAS signaling pathway is a key driver of tumor progression.[5] this compound inhibits this pathway in a manner that is independent of KRAS itself.[5] Instead, this compound targets the downstream kinase TBK1.[5]
Treatment of FGβ3 cells with this compound leads to a significant reduction in the phosphorylation of TBK1 at Serine 172, a key activating phosphorylation site.[1] This inhibition of TBK1 activity is a central node in the this compound mechanism.
The Role of Optineurin and the Negative Feedback Loop
A critical component of this compound's action is its effect on optineurin (OPTN). This compound treatment induces the phosphorylation of OPTN.[5] This phosphorylated OPTN then acts as a negative regulator of TBK1, creating a feedback mechanism that suppresses the aberrant KRAS signaling.[5] The correlation between this compound's potency and the level of OPTN phosphorylation underscores the importance of this regulatory loop.[3]
Induction of G2/M Cell Cycle Arrest
The inhibition of the KRAS-TBK1 pathway and the activation of the OPTN feedback loop culminate in cell cycle arrest at the G2/M phase.[5] Optineurin is proposed to be the key regulator that links the suppression of KRAS signaling to this cell cycle checkpoint.[5] This arrest prevents the proliferation of the cancer stem cells, thereby inhibiting tumor growth.
Overcoming Drug Resistance
A significant attribute of this compound is its ability to overcome resistance to standard-of-care therapies. For instance, this compound has been shown to overcome resistance to the EGFR inhibitor erlotinib (B232) in FGβ3 cells, and it does so more potently than the proteasome inhibitor bortezomib.[4][5] Furthermore, this compound exhibits synergistic effects when combined with other targeted therapies like the MEK inhibitor trametinib.[3][4] This suggests that this compound can re-sensitize drug-resistant pancreatic cancer stem cells to other treatments. This synergistic activity is also associated with the inhibition of the pancreatic cancer stem cell marker SOX2.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway in pancreatic cancer stem cells.
Caption: A generalized workflow for in vitro evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Viability
| Cell Line | Treatment | Concentration | Effect on Cell Viability | Reference |
| FGβ3 | This compound | 10 nM - 50 nM | Dose-dependent inhibition | [1] |
| FG | This compound | 10 nM - 50 nM | Less potent inhibition compared to FGβ3 | [1] |
| FGβ3 | Erlotinib + this compound | Varies | Synergistic inhibition | [6] |
| FGβ3 | Gemcitabine + Paclitaxel | 25 nM each | Less effective than this compound alone | [1] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Cell Line | Treatment | Protein Analyzed | Observed Effect | Reference |
| FGβ3 | This compound (20 nM) | p-TBK1 (Ser172) | Decreased phosphorylation | [1] |
| FGβ3 | This compound (20 nM) | p-OPTN (Ser177) | Increased phosphorylation | [1] |
| FGβ3 | This compound | p-p62 (Ser403) | Increased phosphorylation | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Lines: Human pancreatic cancer cell line FG and its derivative overexpressing integrin β3, FGβ3, are used.[1]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
-
Method: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is used to assess cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of this compound and/or other compounds.
-
Following a 72-hour incubation, MTS reagent is added to each well.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Immunoblotting
-
Purpose: To detect the levels and phosphorylation status of key proteins in the signaling pathway.
-
Procedure:
-
Cells are treated with this compound for the indicated times.
-
Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-OPTN, anti-OPTN, anti-GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an ECL detection system. Densitometry analysis is performed to quantify band intensity.
-
TBK1 Genetic Knockdown
-
Method: Lentiviral-mediated shRNA is used to silence the expression of TBK1.[3]
-
Procedure:
-
HEK293T cells are co-transfected with a packaging plasmid, an envelope plasmid, and a lentiviral vector containing the TBK1 shRNA or a scramble control.
-
The viral supernatant is collected after 48 hours and used to infect FGβ3 cells in the presence of polybrene.
-
Stable knockdown cells are selected using puromycin.
-
The efficiency of knockdown is confirmed by immunoblotting.
-
Orthotopic Xenograft Mouse Model
-
Purpose: To evaluate the in vivo efficacy of this compound on tumor growth.[7]
-
Procedure:
-
FGβ3 cells are harvested and resuspended in a solution of PBS and Matrigel.
-
Athymic nude mice are anesthetized.
-
A small abdominal incision is made to expose the pancreas.
-
The cell suspension is injected into the pancreas.
-
The incision is closed, and the animals are monitored for tumor growth.
-
Once tumors are established, mice are treated with this compound or vehicle control.
-
Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis.
-
Conclusion
This compound represents a novel and promising therapeutic strategy for pancreatic cancer. Its unique mechanism of action, which involves the targeted inhibition of the TBK1 signaling pathway in pancreatic cancer stem cells, leads to cell cycle arrest and the reversal of drug resistance. By inducing the phosphorylation of optineurin, this compound activates a negative feedback loop that suppresses the oncogenic KRAS signaling that is a hallmark of this disease. The preclinical data strongly support the further development of this compound as a single agent or in combination with other therapies for the treatment of pancreatic cancer. This technical guide provides a foundational resource for researchers and clinicians working to translate these promising findings into effective treatments for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Pancreatic Cancer Chemoresistance by Inhibition of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin beta3-KRAS-dependent pancreatic cancer stem cells. – CIRM [cirm.ca.gov]
- 6. hbri.org [hbri.org]
- 7. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
PAWI-2: A Dual Modulator of p53 and Wnt Signaling Pathways for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
PAWI-2 is a novel small molecule that has emerged as a potent anti-cancer agent through its dual mechanism of action: the activation of the tumor suppressor protein p53 and the inhibition of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's function, including its impact on key cellular pathways implicated in cancer progression. We present quantitative data from preclinical studies, detailed experimental protocols for assessing its activity, and visual representations of its mechanism of action to facilitate further research and development.
Introduction
The p53 and Wnt signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The p53 pathway, often termed the "guardian of the genome," plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Conversely, the Wnt/β-catenin pathway is a key driver of cell proliferation, differentiation, and stemness; its aberrant activation is frequently observed in various malignancies, particularly in cancer stem cells (CSCs).
This compound has been identified as a promising therapeutic candidate that simultaneously targets these two pivotal pathways. By activating p53, this compound can restore tumor suppressor functions, while its inhibition of Wnt signaling can suppress cancer cell growth and self-renewal. This dual-pronged approach offers a potential strategy to overcome drug resistance and eradicate CSCs, which are often implicated in tumor recurrence and metastasis.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the modulation of the integrin β3-KRAS signaling axis, which in turn impacts the p53 and Wnt/β-catenin pathways.
Inhibition of TBK1 Phosphorylation and Wnt Signaling
In pancreatic cancer stem cells (hPCSCs), dysregulated integrin β3-KRAS signaling is a key driver of tumor progression. This compound has been shown to inhibit this signaling cascade independent of KRAS itself. A critical downstream effector of this pathway is the TANK-binding kinase 1 (TBK1). This compound selectively inhibits the phosphorylation of TBK1 at Ser172. This dephosphorylation of TBK1 has a cascading effect, leading to the inhibition of the NF-κB signaling pathway, a known regulator of Wnt/β-catenin signaling. By suppressing TBK1 activity, this compound effectively downregulates the Wnt signaling pathway, thereby inhibiting the expression of its target genes involved in cell proliferation and stemness.
Activation of p53 and Apoptosis
Concurrently with Wnt inhibition, this compound activates the p53 signaling pathway. The activation of p53 by this compound leads to the induction of apoptosis, as evidenced by the activation of caspases-3 and -7 and the cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, this compound promotes the phosphorylation of optineurin (OPTN) at Ser177, which facilitates its translocation into the nucleus. Nuclear OPTN is implicated in the induction of G2/M cell cycle arrest, further contributing to the anti-proliferative effects of this compound. The interplay between TBK1 dephosphorylation and OPTN phosphorylation appears to be a key regulatory node in the mechanism of action of this compound.
Quantitative Data
The following tables summarize the quantitative data on the biological activity of this compound from published studies.
| Cell Line | Assay | Parameter | Value | Reference |
| FG (Pancreatic Cancer) | Cell Viability | IC50 | ~100 nM | [Cheng et al., 2020] |
| FGβ3 (Pancreatic Cancer Stem Cell) | Cell Viability | IC50 | ~20 nM | [Cheng et al., 2020] |
| LM-P (Pancreatic Ductal Adenocarcinoma) | Apoptosis (Caspase-3/7 Activation) | EC50 | 3.5 nM | [ResearchGate, Proposed model depicts a mechanism of this compound...] |
| MIA PaCa-2 (Pancreatic Cancer) | Apoptosis (Caspase-3/7 Activation) | EC50 | 16 nM | [ResearchGate, Proposed model depicts a mechanism of this compound...] |
| HPAC (Pancreatic Cancer) | Apoptosis (Caspase-3/7 Activation) | EC50 | 14 nM | [ResearchGate, Proposed model depicts a mechanism of this compound...] |
| BxPC-3 (Pancreatic Cancer) | Apoptosis (Caspase-3/7 Activation) | EC50 | 12 nM | [ResearchGate, Proposed model depicts a mechanism of this compound...] |
| 1334E (Pancreatic Ductal Adenocarcinoma) | Apoptosis (Caspase-3/7 Activation) | EC50 | 11 nM | [ResearchGate, Proposed model depicts a mechanism of this compound...] |
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of this compound are provided below. These protocols are adapted from published studies and provide a starting point for in vitro evaluation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed pancreatic cancer cells (e.g., FG and FGβ3) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Western Blot Analysis for p53 and Wnt Signaling Proteins
This protocol is used to assess the effect of this compound on the protein levels of key components of the p53 and Wnt signaling pathways.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 50 nM) for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, β-catenin, c-Myc, Cyclin D1, p-TBK1 (Ser172), TBK1, p-OPTN (Ser177), OPTN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
TCF/LEF Dual-Luciferase Reporter Assay for Wnt Signaling Inhibition
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with this compound at various concentrations. Stimulate Wnt signaling by adding recombinant Wnt3a protein or by co-transfection with a constitutively active β-catenin mutant, where appropriate.
-
Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity in the stimulated, vehicle-treated control to determine the IC50 of this compound for Wnt signaling inhibition.
Visualizations
Signaling Pathways
References
PAWI-2: A Novel Inhibitor Targeting Cancer Stem Cell Properties - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, driving tumor initiation, progression, metastasis, and therapeutic resistance. Targeting the unique vulnerabilities of CSCs is a critical strategy in the development of next-generation cancer therapies. This technical guide provides an in-depth overview of the effects of PAWI-2, a novel small molecule inhibitor, on the properties of cancer stem cells, with a particular focus on pancreatic cancer models. This compound, which stands for p53-Activator Wnt Inhibitor-2, has demonstrated significant potential in selectively targeting and eradicating CSCs.[1][2][3] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the cellular pathways and experimental workflows involved.
Mechanism of Action of this compound
This compound exerts its anti-CSC effects through a multi-faceted mechanism primarily centered on the inhibition of key signaling pathways that govern stemness and cell survival.
Inhibition of Integrin β3-KRAS Signaling
In pancreatic cancer stem cells, particularly the FGβ3 cell line model, dysregulated integrin β3-KRAS signaling is a key driver of tumor progression and stemness.[2][4] this compound has been shown to inhibit this pathway independent of KRAS mutations, which is of significant clinical relevance given the high frequency of KRAS mutations in pancreatic cancer.[2][5] The inhibitory action of this compound is mediated through the targeting of the downstream TBK1 (TANK-binding kinase 1) phosphorylation cascade.[2][4] This inhibition is negatively regulated by the phosphorylation of optineurin (OPTN), which appears to act as a crucial regulator in a feedback mechanism.[2]
Induction of Cell Cycle Arrest and Apoptosis
A key outcome of this compound treatment is the induction of G2/M phase cell cycle arrest in cancer cells, thereby preventing their proliferation.[1] Furthermore, this compound potently activates apoptotic pathways.[1] This is achieved through the activation of caspase-3/7 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[6]
Modulation of Wnt Signaling and p53 Activation
As its name suggests, this compound functions as a p53-activator and a Wnt signaling inhibitor.[1][2][7] The activation of the tumor suppressor p53 contributes to the apoptotic response. The precise molecular mechanism by which this compound inhibits the Wnt signaling pathway in cancer stem cells is an area of ongoing investigation, though its role as an inhibitor is clearly defined.[8]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative effects of this compound on various cancer stem cell properties, primarily in the context of pancreatic cancer cell lines FG (parental) and FGβ3 (cancer stem cell model).
Table 1: Effect of this compound on Cell Viability
| Cell Line | IC50 (nM) | Reference |
| FG | 36 | [4] |
| FGβ3 | 15 | [4] |
Table 2: Effect of this compound on Tumorsphere Formation
| Tumorsphere Generation | Cell Line | IC50 (nM) | Reference |
| Primary | FG | 48 | [6] |
| FGβ3 | 18 | [6] | |
| Secondary | FG | 110 | [6] |
| FGβ3 | 25 | [6] |
Table 3: Effect of this compound on Apoptosis Induction
| Assay | Cell Line | Treatment | Observation | Reference |
| Caspase-3/7 Activity | FGβ3 | 20 nM this compound (24h) | ~3.5-fold increase | [6] |
| PARP Cleavage | FGβ3 | 50 nM this compound (0-32h) | Time-dependent increase in cleaved PARP | [6] |
Table 4: Effect of this compound on Cancer Stem Cell Marker Expression
| Marker | Cell Line | Treatment Context | Observation | Reference |
| SOX2 | FGβ3 | Synergism with other drugs | Inhibition of SOX2 observed | [2][9] |
Further quantitative data on the effect of this compound on the percentage of ALDH-positive cells and the expression of Oct-3/4 and Nanog is a subject for future investigation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's effect on cancer stem cell properties are provided below.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Human pancreatic cancer cell lines (e.g., FG, FGβ3)
-
DMEM/F12 serum-free medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
This compound
-
Ultra-low attachment plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Culture pancreatic cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Perform a cell count and adjust the concentration to 1 x 10^4 cells/mL.
-
Seed 1 mL of the cell suspension into each well of an ultra-low attachment 6-well plate.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
For secondary sphere formation, collect the primary tumorspheres by gentle centrifugation, dissociate them into single cells using Trypsin-EDTA, and re-plate them under the same conditions.
-
After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) per well using a microscope.
-
Calculate the tumorsphere formation efficiency (%) and the IC50 value for this compound.
ALDEFLUOR™ Assay for ALDH Activity
This assay identifies and quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a common marker for cancer stem cells.
Materials:
-
Pancreatic cancer cells
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Flow cytometer
-
FACS tubes
-
PBS
Procedure:
-
Harvest and wash the pancreatic cancer cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" and a "control" tube.
-
To the "test" tube, add the activated ALDEFLUOR™ substrate.
-
To the "control" tube, add the activated ALDEFLUOR™ substrate along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the "test" sample that is absent in the "control" (DEAB-treated) sample.
-
Quantify the percentage of ALDH+ cells in the total cell population.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer stem cells.
Materials:
-
Pancreatic cancer cells
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat pancreatic cancer cells with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Protein Expression and Phosphorylation
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by this compound.
Materials:
-
Pancreatic cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-SOX2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.
Figure 1: Mechanism of action of this compound in cancer stem cells.
Figure 2: Experimental workflow for the tumorsphere formation assay.
Figure 3: Canonical Wnt/β-catenin signaling pathway in cancer stem cells.
Figure 4: Hedgehog signaling pathway in cancer stem cells.
Figure 5: Notch signaling pathway in cancer stem cells.
Conclusion and Future Directions
This compound is a promising novel therapeutic agent that effectively targets cancer stem cell populations, particularly in pancreatic cancer. Its ability to inhibit the integrin β3-KRAS pathway, induce cell cycle arrest and apoptosis, and modulate the Wnt and p53 signaling pathways underscores its potential as a multi-targeting agent. The quantitative data presented in this guide highlight its potency in reducing CSC viability and self-renewal capacity.
Further research is warranted to fully elucidate the molecular intricacies of this compound's interaction with the Wnt, Hedgehog, and Notch signaling pathways. Quantitative studies on its effect on ALDH activity and the expression of key stemness transcription factors such as Oct-3/4 and Nanog will provide a more comprehensive understanding of its anti-CSC profile. Additionally, preclinical in vivo studies in a broader range of cancer models are necessary to validate its therapeutic efficacy and safety, paving the way for potential clinical translation. The synergistic potential of this compound with existing chemotherapies and targeted agents also represents a promising avenue for future combination therapy strategies aimed at eradicating cancer stem cells and overcoming therapeutic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on pancreatic cancer stem cell tumors | Semantic Scholar [semanticscholar.org]
- 4. ALDH activity selectively defines an enhanced tumor-initiating cell population relative to CD133 expression in human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knockdown of Oct4 and Nanog expression inhibits the stemness of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Wnt signaling and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worthington-biochem.com [worthington-biochem.com]
The Discovery and Development of PAWI-2: A Novel Compound Targeting Pancreatic Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Pancreatic cancer remains one of the most lethal malignancies, largely due to its resistance to conventional therapies and high rates of metastasis. A growing body of evidence points to the central role of cancer stem cells (CSCs) in tumor initiation, progression, and therapeutic resistance. PAWI-2, a novel small molecule, has emerged as a promising therapeutic candidate that selectively targets pancreatic cancer stem cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental data and methodologies that underpin its potential as a next-generation anticancer agent.
Introduction: The Challenge of Pancreatic Cancer and the Rise of this compound
Pancreatic ductal adenocarcinoma (PDAC) is projected to become the second leading cause of cancer-related deaths.[1] The dismal prognosis is attributed to the aggressive nature of the disease and the inefficacy of current treatment modalities. The cancer stem cell hypothesis posits that a subpopulation of tumor cells with self-renewal and differentiation capabilities is responsible for tumor maintenance and resistance to therapy.[2]
This compound (p53-Activator Wnt Inhibitor-2) was identified through dynamic medicinal chemistry as a potent inhibitor of pancreatic cancer stem cell proliferation.[1] It is a quinoxaline (B1680401) derivative that has demonstrated significant efficacy in preclinical models, both as a standalone agent and in combination with standard-of-care drugs, where it acts as a synergist to overcome drug resistance.[1][3]
Mechanism of Action: A Multi-pronged Attack on Cancer Stemness
This compound exerts its anti-cancer effects through a sophisticated, multi-faceted mechanism of action that disrupts key signaling pathways essential for pancreatic cancer stem cell survival and proliferation.
Inhibition of the Integrin β3-KRAS Signaling Pathway
In a highly validated human pancreatic cancer stem cell (hPCSC) model, FGβ3 cells, dysregulated integrin β3-KRAS signaling is a primary driver of tumor progression.[2] this compound has been shown to inhibit this pathway independent of KRAS, which is a significant advantage given that KRAS is notoriously difficult to target directly.[2]
The mechanism involves the downstream targeting of the TBK1 phosphorylation cascade.[2] this compound's action on this pathway is negatively regulated by the phosphorylation of optineurin, which acts as a critical regulator linking the inhibition of KRAS signaling to cell cycle arrest at the G2/M phase.[2]
Modulation of Wnt and p53 Signaling Pathways
As its name suggests, this compound functions as a Wnt inhibitor and a p53 activator.[4] The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis, but its aberrant activation is a hallmark of many cancers, promoting cell proliferation and maintaining the stem-like properties of cancer cells. Conversely, the p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its inactivation is a common event in tumorigenesis. By inhibiting Wnt signaling and activating p53, this compound tips the balance in favor of tumor suppression, leading to cell cycle arrest and apoptosis.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cells
| Assay Type | Cell Line | Parameter | Value | Reference |
| Apoptosis Activation | LM-P | EC50 | 3.5 nM | [3] |
| Apoptosis Activation | MIA PaCa-2 | EC50 | 16 nM | [3] |
| Apoptosis Activation | HPAC | EC50 | 14 nM | [3] |
| Apoptosis Activation | BxPC-3 | EC50 | 12 nM | [3] |
| Apoptosis Activation | 1334E | EC50 | 11 nM | [3] |
| Cell Viability | FGβ3 | Concentration | 10 nM | [5] |
| Self-Renewal | FGβ3 | Concentration | 20 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Xenograft Models
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Orthotopic hPCSC Xenograft (mice) | This compound | Not specified | Potent inhibition | [6] |
| MDA-MB-231 BC Xenograft (mice) | This compound | 20 mg/kg/day | Significant inhibition | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[1][8]
Protocol:
-
Cell Plating: Seed pancreatic cancer cells (e.g., FG, FGβ3) in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background luminescence measurement.
-
Compound Treatment: Add various concentrations of this compound or vehicle control (e.g., 0.5% DMSO) to the experimental wells and incubate for the desired duration (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
Self-Renewal Assay (Tumorsphere Formation)
This assay assesses the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent culture conditions.[9][10]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of pancreatic cancer stem cells (e.g., FGβ3) in a serum-free tumorsphere medium.
-
Cell Seeding: Seed the cells at a low density (e.g., 2,000 cells/mL) in ultra-low attachment multi-well plates.
-
Treatment: Add different concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 5-7 days to allow for tumorsphere formation.
-
Quantification: Count the number and measure the size of the tumorspheres (typically >40 µm in diameter) using a microscope or an automated cell counter. The sphere formation efficiency is calculated as the number of spheres formed divided by the initial number of cells seeded, multiplied by 100.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins to elucidate the signaling pathways affected by this compound.[11]
Protocol:
-
Sample Preparation:
-
Treat pancreatic cancer cells with this compound for the desired time.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-TBK1) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of the phosphorylated protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
This compound Mechanism of Action in Pancreatic Cancer Stem Cells
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: In vitro evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for pancreatic cancer. Its ability to selectively eradicate cancer stem cells by modulating multiple critical signaling pathways underscores its potential to overcome the limitations of current treatments. The preclinical data strongly support its continued development, with future studies likely to focus on optimizing its therapeutic index, exploring novel combination therapies, and ultimately translating this promising compound into clinical trials for patients with pancreatic cancer. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this critical area of oncology.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Sphere Formation Assay: An In Vitro Method to Identify Pancreatic Cancer Stem Cells and Screen Therapies [jove.com]
- 10. Studying Pancreatic Cancer Stem Cell Characteristics for Developing New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PAWI-2: A Novel Anti-Cancer Therapeutic Agent Targeting Pancreatic Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic cancer remains one of the most lethal malignancies, largely due to its resistance to conventional therapies and high rates of recurrence. A growing body of evidence points to the central role of cancer stem cells (CSCs) in driving tumor progression, metastasis, and therapeutic resistance. PAWI-2, a novel small molecule p53-activator and Wnt inhibitor, has emerged as a promising therapeutic agent that specifically targets pancreatic cancer stem cells. This technical guide provides a comprehensive overview of the pre-clinical data on this compound, including its mechanism of action, efficacy in various cancer models, and detailed experimental protocols to facilitate further research and development.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma and a subpopulation of highly resilient cancer stem cells (CSCs). These CSCs possess self-renewal capabilities and are implicated in tumor initiation, metastasis, and resistance to chemotherapy and radiation. The limitations of current therapeutic strategies underscore the urgent need for novel agents that can effectively eradicate this resilient cell population.
This compound (p53-Activator and Wnt Inhibitor-2) is a novel synthetic compound that has demonstrated significant anti-cancer activity, particularly against pancreatic cancer. It has been shown to modulate key signaling pathways involved in CSC maintenance and survival, thereby sensitizing cancer cells to conventional treatments and inhibiting tumor growth. This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on this compound and providing detailed methodologies for its investigation.
Quantitative Data on this compound Efficacy
The anti-cancer effects of this compound have been quantified in various pre-clinical studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Description | IC50 (nM) | Citation |
| FG | Parental Pancreatic Cancer Cells | >1000 | [1] |
| FGβ3 | Pancreatic Cancer Stem-like Cells | 150 | [1] |
| LM-P | Patient-derived PDAC cells | 3.5 (EC50 for apoptosis) | [2] |
| MIA PaCa-2 | Human Pancreatic Cancer Cell Line | 16 (EC50 for apoptosis) | [2] |
| HPAC | Human Pancreatic Cancer Cell Line | 14 (EC50 for apoptosis) | [2] |
| BxPC-3 | Human Pancreatic Cancer Cell Line | 12 (EC50 for apoptosis) | [2] |
| 1334E | Patient-derived PDAC cells | 11 (EC50 for apoptosis) | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Citation |
| Pancreatic Cancer | FGβ3 orthotopic xenograft | This compound | Potent inhibition of tumor growth | [3] |
| Breast Cancer | MDA-MB-231 subcutaneous xenograft | This compound (20 mg/kg/day) + Doxorubicin (5 mg/kg/week) | Synergistic inhibition of tumor growth | [3] |
| Prostate Cancer | PC-3 xenograft | This compound (20 mg/kg/day) | 49% | [3] |
| Prostate Cancer | PC-3 xenograft | This compound (20 mg/kg/day) + Enzalutamide (5 mg/kg/day) | 63% | [3] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple signaling pathways critical for cancer stem cell survival and proliferation. The primary mechanism involves the inhibition of the dysregulated integrin β3-KRAS signaling axis, leading to cell cycle arrest and apoptosis.[1][4]
Inhibition of the Integrin β3-KRAS-TBK1 Pathway
In pancreatic cancer stem-like cells (FGβ3), dysregulated integrin β3-KRAS signaling is a key driver of tumor progression.[4] this compound targets the downstream effector, TANK-binding kinase 1 (TBK1), by inhibiting its phosphorylation at Ser172.[2][3] This inhibition is mediated by the phosphorylation of optineurin (OPTN), which acts as a negative feedback regulator of TBK1.[2][3]
Caption: this compound inhibits the Integrin β3-KRAS-TBK1 signaling pathway.
Induction of G2/M Cell Cycle Arrest
This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle, thereby halting cell proliferation.[2] This effect is linked to the modulation of key cell cycle regulatory proteins.
Caption: this compound induces G2/M cell cycle arrest, inhibiting proliferation.
Overcoming Drug Resistance
A significant attribute of this compound is its ability to overcome resistance to standard-of-care chemotherapeutic agents and targeted therapies.[3] It has been shown to synergize with drugs like erlotinib (B232) and trametinib, rescuing their potency in resistant pancreatic cancer cells.
Caption: this compound synergizes with other anti-cancer drugs to overcome resistance.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for key experiments used to characterize the anti-cancer effects of this compound.
Cell Culture
-
Cell Lines: FG (parental pancreatic cancer) and FGβ3 (pancreatic cancer stem-like) cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
-
Protein Extraction: Lyse this compound treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-OPTN, anti-OPTN, anti-p21, anti-Cyclin D3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., 1 x 10⁶ FGβ3 cells) into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment Administration: Administer this compound (e.g., 20 mg/kg/day, i.p.) or vehicle control.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for pancreatic cancer, with a clear mechanism of action targeting the resilient cancer stem cell population. Its ability to overcome drug resistance and synergize with existing therapies highlights its potential for combination treatment strategies. The data presented in this technical guide provide a solid foundation for further pre-clinical and clinical development of this compound. Future research should focus on optimizing dosing and delivery methods, exploring its efficacy in a broader range of cancer types, and identifying predictive biomarkers for patient stratification. The detailed protocols provided herein are intended to facilitate these efforts and accelerate the translation of this promising compound into a clinically effective anti-cancer therapy.
References
PAWI-2: A Novel Modulator of Cellular Pathways in Pancreatic Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pancreatic cancer remains a formidable challenge in oncology, largely due to its aggressive nature, late diagnosis, and high rates of therapeutic resistance. A growing body of evidence points to a subpopulation of cancer stem cells (CSCs) as the key drivers of tumor initiation, metastasis, and relapse. These CSCs exhibit unique signaling pathways that contribute to their survival and drug resistance. A promising novel compound, p53-Activator Wnt Inhibitor-2 (PAWI-2), has emerged as a potent agent that targets these critical pathways, offering a new avenue for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its interaction with cellular pathways, with a focus on pancreatic cancer stem cells.
Core Mechanism of Action
This compound has been shown to overcome tumor stemness and drug resistance in pancreatic cancer by targeting the integrin β3-KRAS signaling pathway.[1][2] Specifically, this compound's therapeutic effects are mediated through its modulation of the downstream TBK1-optineurin signaling axis.
The compound inhibits the phosphorylation of TANK-binding kinase 1 (TBK1), a key signaling node in the KRAS pathway.[1][2] This inhibition is linked to the phosphorylation of optineurin (OPTN), which appears to exert a negative feedback regulation on TBK1.[1][2] The net effect of this interaction is the induction of G2/M phase cell cycle arrest, leading to a reduction in the viability and self-renewal capacity of pancreatic cancer stem cells.[1][3]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on pancreatic cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cell Lines
| Cell Line | Assay | IC50 (nM) | Reference |
| FG (parental) | Cell Viability | 31 | [1] |
| FGβ3 (CSC-like) | Cell Viability | 16 | [1] |
| FG (parental) | TBK1 Phosphorylation | 92 | [2] |
| FGβ3 (CSC-like) | TBK1 Phosphorylation | 17 | [2] |
Table 2: Synergistic Effects of this compound with Erlotinib (B232)
Quantitative data on the synergistic effects of this compound with other anticancer drugs like erlotinib is mentioned in the literature, but specific quantitative tables for combination therapies were not available in the public domain search results. It is reported that this compound overcomes erlotinib resistance in FGβ3 cells more potently than bortezomib.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of this compound in pancreatic cancer stem cells.
References
Methodological & Application
Application Notes and Protocols for PAWI-2 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAWI-2 (p53 Activator and Wnt Inhibitor-2) is a novel small molecule compound demonstrating significant potential in preclinical cancer research. It functions as a potent inhibitor of tumor growth, particularly against cancer stem cells (CSCs), by modulating key signaling pathways.[1][2] In vivo studies have shown its efficacy in various mouse models of cancer, including pancreatic, prostate, and breast cancer.[1] this compound's mechanism of action involves the activation of the p53 tumor suppressor pathway and inhibition of the Wnt signaling pathway.[3] Furthermore, it acts downstream of KRAS, targeting the TBK1 phosphorylation cascade, which is negatively regulated by optineurin, leading to G2/M cell cycle arrest and apoptosis.[1][4] This document provides detailed application notes and protocols for the in vivo use of this compound in mouse models, based on currently available data.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving this compound treatment in various mouse cancer models.
Table 1: Efficacy of this compound in Pancreatic Cancer Mouse Models
| Mouse Model Type | Cell Line | Treatment Regimen | Duration | Tumor Growth Inhibition | Reference |
| Orthotopic Syngeneic | Not Specified | 20 mg/kg/day, i.p. | 28 days | 65% | [1] |
| Orthotopic Xenograft | hPCSCs (FGβ3) | 20 mg/kg/day, i.p. | Not Specified | Potent Inhibition | [5] |
Table 2: Efficacy of this compound in Prostate Cancer Mouse Models
| Mouse Model Type | Cell Line | Treatment Regimen | Duration | Tumor Growth Inhibition | Reference |
| Subcutaneous Xenograft | PC-3 | 20 mg/kg/day, i.p. | 21 days | 49% | [1] |
| Subcutaneous Xenograft (Combination) | PC-3 | This compound (20 mg/kg/day, i.p.) + Enzalutamide (5 mg/kg/day, i.p.) | 21 days | 63% | [1] |
Table 3: Efficacy of this compound in Breast Cancer Mouse Models
| Mouse Model Type | Cell Line | Treatment Regimen | Duration | Outcome | Reference |
| Subcutaneous Xenograft | MDA-MB-231 | 20 mg/kg/day, i.p. | 16 days | Significant tumor growth inhibition | |
| Subcutaneous Xenograft (Combination) | MDA-MB-231 | This compound (20 mg/kg/day, i.p.) + Doxorubicin (5 mg/kg/week) | 16 days | Enhanced tumor growth inhibition |
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound compound
-
Polyethylene Glycol 300 (PEG300)
-
Sterile Phosphate-Buffered Saline (PBS) or 5% Dextrose in water (D5W)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare the aqueous-PEG vehicle. A common formulation involves a mixture of PEG300 and an aqueous solution. While the exact ratio for this compound is not explicitly detailed in the provided literature, a starting point can be a 1:1 ratio of PEG300 to sterile PBS or D5W. The final formulation should be clear and sterile.
-
This compound Dissolution:
-
Weigh the required amount of this compound based on the desired concentration and the total volume to be administered.
-
Dissolve the this compound powder in the PEG300 component first. Vortex thoroughly to ensure complete dissolution.
-
Add the aqueous component (PBS or D5W) to the dissolved this compound/PEG300 mixture. Vortex again to ensure a homogenous solution.
-
-
Administration:
-
Administer the this compound solution to the mice via intraperitoneal (i.p.) injection using a sterile syringe and an appropriate gauge needle.
-
The typical injection volume for a mouse is 100-200 µL.
-
Orthotopic Pancreatic Cancer Mouse Model Protocol
This protocol provides a general guideline for establishing an orthotopic pancreatic cancer model using human pancreatic cancer stem cells (hPCSCs), such as FGβ3 cells.
Materials:
-
FGβ3 human pancreatic cancer stem cells
-
Appropriate cell culture medium
-
Matrigel or other basement membrane matrix
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Surgical instruments
-
Anesthesia
-
Bioluminescent imaging system (if using luciferase-tagged cells)
Procedure:
-
Cell Preparation:
-
Culture FGβ3 cells under the recommended conditions.
-
Harvest the cells and perform a viable cell count.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel at a 1:1 ratio on ice. The typical cell concentration for injection can range from 1 x 10^5 to 1 x 10^6 cells in a volume of 20-50 µL.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Gently exteriorize the pancreas and inject the cell suspension directly into the pancreatic tail.
-
Suture the abdominal wall and close the skin incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth through non-invasive imaging (e.g., bioluminescence or ultrasound) or by monitoring for clinical signs.
-
Once tumors are established and reach a predetermined size, randomize the mice into treatment and control groups.
-
-
This compound Treatment:
-
Administer this compound or vehicle control as described in Protocol 1.
-
Monitor tumor growth and the general health of the mice (including body weight) throughout the treatment period.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Subcutaneous Prostate Cancer Xenograft Model Protocol
This protocol outlines the procedure for establishing a subcutaneous xenograft model using PC-3 human prostate cancer cells.
Materials:
-
PC-3 human prostate cancer cells
-
Appropriate cell culture medium
-
Matrigel (optional, but can improve tumor take rate)
-
Immunocompromised mice (e.g., nude mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Tumor Cell Implantation:
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
This compound Treatment:
-
Administer this compound or vehicle control as described in Protocol 1.
-
Continue to monitor tumor volume and mouse body weight.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Record the final tumor weight and volume.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in cancer cells.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | p53 | 1448427-02-8 | Invivochem [invivochem.com]
- 4. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU) Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. reactionbiology.com [reactionbiology.com]
Optimal PAWI-2 Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PAWI-2, a novel small molecule, functions as a p53 activator and a Wnt signaling inhibitor, demonstrating significant potential in cancer research, particularly in targeting pancreatic cancer stem cells.[1][2] It exerts its anti-cancer effects by modulating the integrin β3-KRAS signaling pathway, inhibiting TBK1 phosphorylation, and ultimately inducing G2/M cell cycle arrest and apoptosis.[3][4] Determining the optimal concentration of this compound is critical for achieving desired experimental outcomes while minimizing off-target effects. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, with a focus on identifying the optimal concentration range for inhibiting cell viability and inducing apoptosis in pancreatic cancer cell lines.
Data Presentation
The efficacy of this compound in inducing apoptosis has been quantified across several human pancreatic ductal adenocarcinoma (PDAC) cell lines. The half-maximal effective concentration (EC50) for the activation of caspase-3/7, a key marker of apoptosis, provides a strong indication of the optimal concentration range for experimental use.
| Cell Line | EC50 for Caspase-3/7 Activation (nmol/L) |
| LM-P | 3.5 |
| MIA PaCa-2 | 16 |
| HPAC | 14 |
| BxPC-3 | 12 |
| 1334E | 11 |
Table 1: EC50 values of this compound for apoptosis induction in various pancreatic cancer cell lines. Data indicates that the optimal concentration of this compound for inducing apoptosis is in the low nanomolar range.[5]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the modulation of multiple signaling pathways implicated in cancer progression and stemness. A simplified representation of the key pathways affected by this compound is provided below.
Caption: this compound signaling pathway in pancreatic cancer cells.
The following workflow outlines the key steps for determining the optimal concentration of this compound in a cell culture experiment.
Caption: Experimental workflow for determining this compound optimal concentration.
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability using MTS Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent pancreatic cancer cells in a 96-well plate format.
Materials:
-
This compound compound
-
Human pancreatic cancer cell line (e.g., MIA PaCa-2, HPAC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black or white tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. It is recommended to perform a wide range initially and then narrow it down based on the results. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay using Caspase-3/7 Activity Measurement
This protocol outlines the measurement of apoptosis induction by this compound through the quantification of caspase-3/7 activity.
Materials:
-
This compound compound
-
Human pancreatic cancer cell line
-
Complete cell culture medium
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System
-
DMSO
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, seeding cells in a 96-well white-walled plate suitable for luminescence readings.
-
-
Incubation:
-
Incubate the plate for a predetermined time based on previous experiments or literature (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Caspase-3/7 Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the media-only blank wells from all other readings.
-
Normalize the luminescence readings of the this compound treated wells to the vehicle control.
-
Plot the fold change in caspase-3/7 activity against the this compound concentration.
-
Determine the EC50 value, the concentration at which 50% of the maximal apoptotic response is observed, using non-linear regression analysis.
-
Conclusion
The optimal concentration of this compound for cell culture experiments, particularly with pancreatic cancer cell lines, lies within the low nanomolar range. The provided EC50 values for apoptosis serve as a robust starting point for experimental design. It is recommended that researchers perform a dose-response curve for their specific cell line and assay to determine the precise optimal concentration. The detailed protocols herein provide a framework for conducting these essential experiments to harness the full potential of this compound in cancer research and drug development.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to dissolve and prepare PAWI-2 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PAWI-2 (p53 Activator and Wnt Inhibitor-2) is a small molecule inhibitor with a multifaceted mechanism of action, making it a compound of significant interest in cancer research. It has been shown to inhibit the Wnt signaling pathway and activate p53, while also modulating the integrin β3-KRAS signaling pathway.[1][2] Notably, this compound targets the downstream TBK1 phosphorylation cascade, which is negatively regulated by optineurin phosphorylation.[2][3][4] This activity leads to G2/M cell cycle arrest and apoptosis, and has been demonstrated to overcome tumor stemness and drug resistance in various cancer models.[3][4] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in common research applications.
Physicochemical and Handling Properties of this compound
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
| Property | Value | Source |
| Appearance | Brown to dark brown solid powder | N/A |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | N/A |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
Note: It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for preparing working solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (Molecular Weight: 371.45 g/mol ), you will need 3.71 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For 1 mL of a 10 mM stock solution, add 1 mL of DMSO.
-
Gently vortex the tube until the this compound is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C and protect them from light.
-
Preparation of this compound Working Solutions for Cell Culture
This protocol details the dilution of the this compound stock solution to final working concentrations for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Determine Final Concentration: Decide on the final working concentrations of this compound required for your experiment. Published studies have used concentrations ranging from 1.2 nM to 400 nM.[2]
-
Serial Dilutions (if necessary): It is recommended to perform serial dilutions of the 10 mM stock solution in sterile DMSO to create intermediate stock solutions. This allows for more accurate pipetting of small volumes.
-
Final Dilution: Add the appropriate volume of the this compound stock or intermediate stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 100 nM working solution from a 10 mM stock, add 1 µL of the stock solution to 10 mL of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. A 0.5% DMSO concentration has been used as a vehicle control in published studies.[4]
-
Mix and Apply: Gently mix the working solutions and the vehicle control before adding them to your cell cultures.
In Vivo Formulation and Administration of this compound
This section provides a general guideline for the preparation of this compound for in vivo studies, based on common practices for similar compounds.
Published Dosage:
-
A dosage of 20 mg/kg/day administered via intraperitoneal (i.p.) injection for 21 days has been reported to inhibit tumor growth in a PC-3 xenograft model.
Example Formulation (General Guidance):
A common vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Example Formulation Ratio (by volume): 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline
Protocol:
-
Dissolve this compound in DMSO: First, dissolve the required amount of this compound powder in DMSO.
-
Add PEG300: Add the PEG300 to the DMSO/PAWI-2 solution and mix thoroughly.
-
Add Tween 80: Add the Tween 80 and mix until the solution is clear.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to create a stable formulation.
-
Administration: The final formulation should be administered to the animals based on the desired dosage and the animal's body weight. Always prepare the formulation fresh before each administration.
Note: The optimal formulation may vary depending on the specific animal model and experimental conditions. It is crucial to perform preliminary tolerability studies.
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a tetrazolium-based colorimetric assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add Reagent: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Read Absorbance: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of TBK1 and Optineurin Phosphorylation
This protocol provides a general workflow for analyzing changes in the phosphorylation status of TBK1 and optineurin in response to this compound treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phospho-TBK1 (Ser172), total TBK1, phospho-optineurin (Ser177), and total optineurin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway of this compound in Pancreatic Cancer Stem Cells
References
Application Notes and Protocols for PAWI-2 Administration in Orthotopic Xenograft Models of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of PAWI-2, a novel p53-activator and Wnt inhibitor, in orthotopic xenograft models of pancreatic cancer. The protocols and data presented are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant efficacy in preclinical models of pancreatic cancer, particularly those involving cancer stem cells (CSCs) which are often resistant to standard therapies.[1][2][3][4][5] Its mechanism of action involves the dual modulation of key signaling pathways implicated in pancreatic tumorigenesis: the inhibition of the integrin β3-KRAS-TBK1 axis and the activation of the p53 tumor suppressor pathway.[3][6][7] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[3][5] Orthotopic xenograft models, where human pancreatic tumor cells are implanted into the pancreas of immunodeficient mice, provide a clinically relevant microenvironment to evaluate the therapeutic potential of novel agents like this compound.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in xenograft models.
Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Citation |
| This compound | 20 mg/kg/day, i.p., for 21 days | 49% | [3] |
| This compound + Enzalutamide | This compound: 20 mg/kg/day, i.p., for 21 days; Enzalutamide: 5 mg/kg/day, i.p., for 21 days | 63% | [3] |
Note: Data from an orthotopic pancreatic cancer model was not explicitly available in the reviewed literature. The data above is from a PC-3 prostate cancer xenograft model and is provided as a reference for the in vivo activity of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound compound
-
Polyethylene glycol (PEG), e.g., PEG300 or PEG400
-
Tween 80
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Solubilization:
-
For a vehicle formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex until the solution is clear.
-
Add saline to the final volume and vortex to ensure a homogenous solution.
-
-
Alternative Vehicle: An aqueous-PEG formulation has also been reported for subcutaneous models. The exact composition for orthotopic pancreatic cancer models should be optimized.
-
-
Sterilization:
-
Filter the final this compound solution through a 0.22 µm sterile filter into a sterile tube.
-
-
Storage:
-
Prepare the formulation fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light.
-
Protocol 2: Establishment of Orthotopic Pancreatic Cancer Xenograft Model
This protocol outlines the surgical procedure for implanting human pancreatic cancer cells into the pancreas of immunodeficient mice.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel
-
Sterile PBS
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
Betadine and 70% ethanol
-
Heating pad
Procedure:
-
Cell Preparation:
-
Culture pancreatic cancer cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave and sterilize the left upper abdominal quadrant with betadine and 70% ethanol.
-
Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the spleen and pancreas.
-
Gently exteriorize the spleen to visualize the tail of the pancreas.
-
Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension into the tail of the pancreas.
-
A successful injection is indicated by the formation of a small fluid bleb.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
-
Post-operative Care:
-
Monitor the mice for recovery on a heating pad.
-
Administer analgesics as per institutional guidelines.
-
Monitor tumor growth using a suitable imaging modality (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells).
-
Protocol 3: Administration of this compound to Orthotopic Xenograft Models
This protocol describes the administration of this compound to mice bearing orthotopic pancreatic tumors.
Materials:
-
Mice with established orthotopic pancreatic tumors
-
Prepared this compound solution
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Tumor Growth Monitoring:
-
Begin treatment when tumors reach a palpable size or a predetermined volume as measured by imaging.
-
-
Dosage and Administration:
-
Based on studies in other xenograft models, a starting dose of 20 mg/kg/day administered via intraperitoneal (i.p.) injection can be used.[3]
-
Weigh each mouse before treatment to calculate the exact volume of this compound solution to be injected.
-
Administer the this compound solution daily for a period of 21 days or as determined by the study design.[3]
-
-
Control Group:
-
Administer the vehicle solution to a control group of mice following the same schedule and route of administration.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth regularly (e.g., twice weekly) using a suitable imaging modality.
-
Monitor the body weight and overall health of the mice.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
Visualizations
Signaling Pathway of this compound in Pancreatic Cancer Cells
References
- 1. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hbri.org [hbri.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on pancreatic cancer stem cell tumors | Semantic Scholar [semanticscholar.org]
- 6. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring PAWI-2 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAWI-2 is a novel small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in the context of drug-resistant pancreatic cancer and cancer stem cells (CSCs).[1][2][3][4][5] As a p53 activator and Wnt signaling inhibitor, this compound modulates key cellular pathways to induce apoptosis and inhibit tumor growth.[4][6] These application notes provide detailed protocols for measuring the bioactivity of this compound, enabling researchers to assess its efficacy and further investigate its mechanism of action.
Key Bioactivity Assays
The following protocols describe standard in vitro methods to quantify the biological effects of this compound on cancer cells.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels, an indicator of metabolically active cells.[7]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound compound
-
Cancer cell lines (e.g., FG, FGβ3 pancreatic cancer cells)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cancer cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).[8]
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration.
Apoptosis Assay
This assay quantifies the induction of apoptosis (programmed cell death) by this compound. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[6][10]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
This compound compound
-
Cancer cell lines
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cancer cells into a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1.2–400 nM) for a specified time (e.g., 24-48 hours).[8][11] Include a vehicle control.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Mix the contents gently by swirling the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.[10]
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal effective concentration (EC50) for apoptosis induction.
Cancer Stem Cell Self-Renewal Assay
This assay assesses the ability of this compound to inhibit the self-renewal capacity of cancer stem cells, a key driver of tumor recurrence and metastasis. This is often measured using a tumor sphere formation assay.[12][13][14]
Protocol: Tumor Sphere Formation Assay
Materials:
-
This compound compound
-
Pancreatic cancer stem cells (e.g., FGβ3 cells)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 24-well or 96-well plates
-
Microscope
Procedure:
-
Prepare a single-cell suspension of cancer stem cells.
-
Seed the cells at a low density (e.g., 2,000 cells/mL) in ultra-low attachment plates with sphere-forming medium.[12][13]
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-10 days.[12][15]
-
Do not change the medium during the incubation period to allow for undisturbed sphere formation.[12]
-
After the incubation period, count the number of tumor spheres (typically >50 µm in diameter) in each well using a microscope.[14]
-
To assess self-renewal, collect the primary spheres, dissociate them into single cells, and re-plate them under the same conditions for a secondary sphere formation assay.[12]
-
Calculate the sphere-forming efficiency and the IC50 for inhibition of self-renewal.
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins in response to this compound treatment, providing insights into its mechanism of action. A key target of this compound is the phosphorylation of TBK1.[1][16]
Protocol: Western Blotting for p-TBK1
Materials:
-
This compound compound
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 0-16 hours).[8]
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.[17][18]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against p-TBK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total TBK1 and a loading control (e.g., β-actin) to normalize the results.
Data Presentation
Quantitative data from the bioactivity assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Cell Line | IC50 (nM) |
| FG | 36 |
| FGβ3 | 15 |
| Data from a 72-hour treatment period as measured by CellTiter-Glo assay.[11] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | EC50 (nM) | Fold Increase (vs. Vehicle) |
| FG | 42 | 3.5 |
| FGβ3 | 11 | 5.9 |
| Data from a 48-hour treatment period as measured by Caspase-Glo 3/7 assay.[11] |
Table 3: Inhibition of Cancer Stem Cell Self-Renewal by this compound
| Cell Line | IC50 (nM) |
| FG | 31 |
| FGβ3 | 16 |
| Data from secondary tumor sphere formation assay.[11] |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Signaling Pathways
Caption: this compound Signaling Pathways.
Experimental Workflows
Caption: Experimental Workflow for this compound Bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hbri.org [hbri.org]
- 5. Effect of this compound on pancreatic cancer stem cell tumors | Semantic Scholar [semanticscholar.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphere Formation Assay: An In Vitro Method to Identify Pancreatic Cancer Stem Cells and Screen Therapies [jove.com]
- 13. Studying Pancreatic Cancer Stem Cell Characteristics for Developing New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Utilizing PAWI-2 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAWI-2 (p53 Activator and Wnt Inhibitor-2) is a novel small molecule demonstrating significant potential in oncology research. It functions as a pathway modulator that can induce apoptosis and inhibit cancer cell proliferation by activating p53 and inhibiting Wnt signaling pathways.[1][2] Of particular interest is its ability to act synergistically with established chemotherapy agents, potentially overcoming drug resistance and enhancing therapeutic efficacy. These application notes provide detailed protocols for investigating the combination of this compound with other anti-cancer drugs, focusing on pancreatic and prostate cancer models.
Mechanism of Action: Synergistic Potential
This compound exhibits a multi-faceted mechanism of action. In cancers with functional p53, it can activate mitochondrial p53-dependent apoptotic signaling.[1][2] Furthermore, it has been shown to modulate the integrin β3-KRAS signaling cascade, which is often dysregulated in pancreatic cancer.[3] By targeting these pathways, this compound can re-sensitize cancer cells, particularly cancer stem cells (CSCs), to other therapeutic agents.[2][4][5][6][7]
Research has shown that this compound can rescue the potency of drugs like the EGFR inhibitor erlotinib (B232) and the MEK inhibitor trametinib (B1684009) in drug-resistant pancreatic cancer cells.[1][2][4][5][6] This synergistic effect is linked to the modulation of key signaling proteins, including the phosphorylation of optineurin (OPTN) and inhibition of the PCSC marker SOX2.[2][4][5]
Data Presentation: In Vitro Synergy of this compound Combinations
The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound with chemotherapy agents in prostate and pancreatic cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Combination with Enzalutamide in Prostate Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| LNCaP | Enzalutamide alone | ~2.3 | - | - |
| This compound + Enzalutamide | 0.14 | <1 | Synergism | |
| PC-3 | Enzalutamide alone | >2 | - | - |
| This compound + Enzalutamide | 1.4 | <1 | Synergism |
Note: The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition with this compound and Enzalutamide Combination
| Cancer Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| PC-3 Xenograft | This compound alone | 20 mg/kg/day, i.p. | 49 |
| This compound + Enzalutamide | 20 mg/kg/day this compound + 5 mg/kg/day Enzalutamide, i.p. | 63 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways involved in apoptosis and overcoming drug resistance.
Caption: Workflow for evaluating the synergy of this compound with chemotherapy agents.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and its combination with other chemotherapy agents.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3, FGβ3)
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., enzalutamide, erlotinib, trametinib; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent(s) in culture medium. For combination studies, prepare a fixed-ratio serial dilution of both compounds.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
Western Blot Analysis
This protocol is for assessing the effect of this compound and combination treatments on the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-OPTN, anti-OPTN, anti-p-TBK1, anti-TBK1, anti-SOX2, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the in vivo efficacy of this compound in combination with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells (e.g., PC-3)
-
Matrigel (optional)
-
This compound formulation for injection
-
Chemotherapy agent formulation for injection
-
Vehicle control solution
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, this compound alone, chemotherapy agent alone, combination).
-
Drug Administration: Administer the treatments as per the determined schedule and dosage (e.g., intraperitoneal injection daily).[1]
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Further analysis of the tumor tissue can be performed (e.g., western blotting, immunohistochemistry).
Conclusion
This compound demonstrates considerable promise as a combination therapy agent in oncology. Its ability to synergize with existing chemotherapies offers a potential strategy to enhance treatment efficacy and overcome drug resistance in challenging cancers like pancreatic and prostate cancer. The protocols outlined above provide a framework for researchers to further investigate and validate the therapeutic potential of this compound in combination treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. hbri.org [hbri.org]
- 3. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hbri.org [hbri.org]
Application Notes and Protocols for Studying PAWI-2 Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lentiviral transduction for investigating resistance mechanisms to PAWI-2, a novel compound with demonstrated efficacy against cancer stem cells. The protocols outlined below detail methods for generating this compound resistant cell lines, identifying potential resistance genes through lentiviral-based screening, and characterizing the molecular changes associated with resistance.
Introduction to this compound and Resistance
This compound (p53 Activator and Wnt Inhibitor-2) is a small molecule that has shown promise in eradicating cancer stem cells, particularly in pancreatic cancer models. Its mechanism of action involves the modulation of key signaling pathways, including the activation of p53 and inhibition of Wnt signaling.[1][2][3] this compound has also been shown to overcome resistance to other targeted therapies like erlotinib (B232) by targeting the integrin β3-KRAS signaling pathway.[4][5][6][7] Despite its potential, the development of resistance to this compound is a foreseeable clinical challenge. Understanding the molecular mechanisms underlying this resistance is crucial for the development of effective long-term therapeutic strategies.
Lentiviral vectors are a powerful tool for studying drug resistance due to their ability to efficiently transduce a wide range of cell types and integrate into the host genome, leading to stable, long-term expression of desired genetic elements.[8][9][10] This technology can be employed to either introduce or knock out specific genes to study their role in conferring this compound resistance.
Data Presentation: this compound Dose-Response in Pancreatic Cancer Cell Lines
The following table summarizes the dose-dependent effect of this compound on the viability of parental pancreatic cancer cells (FG) and a subline with enriched cancer stem cell-like properties (FGβ3), which overexpresses integrin β3. This data can serve as a baseline for resistance studies.
| Cell Line | Description | This compound IC50 (nM) | Reference |
| FG | Parental pancreatic cancer cell line | ~50 | [6] |
| FGβ3 | FG subline with stable overexpression of integrin β3 | ~20 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound resistance.
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes the generation of a this compound resistant cell line through continuous, long-term exposure to the drug.
Materials:
-
Parental cancer cell line of interest (e.g., FG pancreatic cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile cell culture plates and flasks
-
CO2 incubator
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay.
-
-
Initiate long-term this compound exposure:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell viability and confluence regularly.
-
When the cells reach 80-90% confluence, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Gradual dose escalation:
-
Once the cells demonstrate stable growth in the presence of the initial this compound concentration (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Continue this process of gradual dose escalation over several months. If significant cell death is observed after a dose increase, maintain the cells at that concentration until they adapt and resume stable growth.
-
-
Characterization of the resistant cell line:
-
After 6-12 months of continuous culture, the resulting cell line is considered this compound resistant.
-
Determine the new IC50 of this compound for the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Perform molecular characterization to investigate the mechanisms of resistance (see Protocol 4).
-
Protocol 2: Lentiviral Production and Transduction
This protocol outlines the general procedure for producing lentiviral particles and transducing target cells. This is a foundational protocol for introducing shRNAs, CRISPR/Cas9 components, or open reading frames (ORFs).
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing the gene of interest (e.g., shRNA, sgRNA/Cas9, ORF)
-
Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete culture medium (DMEM with 10% FBS)
-
Target cells
-
Polybrene®
-
Selection antibiotic (e.g., puromycin)
-
0.45 µm filter
Procedure:
Part A: Lentivirus Production
-
Day 1: Seed HEK293T cells:
-
Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection:
-
In separate tubes, dilute the lentiviral transfer plasmid and packaging plasmids in Opti-MEM™.
-
In another tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change of medium:
-
Approximately 16-24 hours post-transfection, replace the medium with fresh complete culture medium.
-
-
Day 4 & 5: Harvest lentiviral supernatant:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C.
-
Part B: Lentiviral Transduction
-
Day 1: Seed target cells:
-
Seed the target cells (e.g., parental cancer cells) in a 6-well plate so that they are 50-60% confluent on the day of transduction.
-
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Prepare transduction medium by adding the desired amount of viral supernatant and Polybrene® (final concentration 4-8 µg/mL) to the complete culture medium.
-
Remove the existing medium from the target cells and add the transduction medium.
-
Incubate the cells for 24 hours.
-
-
Day 3: Change of medium:
-
Replace the virus-containing medium with fresh complete culture medium.
-
-
Day 4 onwards: Selection:
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance gene), add the appropriate antibiotic to the medium to select for transduced cells.
-
Maintain the cells under selection until a stable population of transduced cells is established.
-
Protocol 3: Lentiviral shRNA/CRISPR Library Screening for this compound Resistance Genes
This protocol describes a pooled lentiviral screen to identify genes whose loss-of-function confers resistance to this compound.
Materials:
-
Cas9-expressing parental cell line (for CRISPR screens)
-
Pooled lentiviral shRNA or sgRNA library
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Transduce cells with the lentiviral library:
-
Transduce the parental (or Cas9-expressing) cell line with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single viral particle.
-
Select for transduced cells using the appropriate antibiotic.
-
-
This compound treatment:
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound treated group.
-
Treat the cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC80-IC90).
-
-
Harvest surviving cells:
-
After a period of selection (typically 2-3 weeks), harvest the surviving cells from both the control and this compound treated populations.
-
-
Genomic DNA extraction and library amplification:
-
Extract genomic DNA from both cell populations.
-
Use PCR to amplify the integrated shRNA or sgRNA sequences from the genomic DNA.
-
-
Next-generation sequencing and data analysis:
-
Sequence the amplified libraries using an NGS platform.
-
Analyze the sequencing data to identify shRNAs or sgRNAs that are enriched in the this compound treated population compared to the control population.
-
Genes targeted by the enriched shRNAs/sgRNAs are candidate this compound resistance genes.
-
Protocol 4: Characterization of this compound Resistant Cells
This protocol details methods to investigate the molecular changes in this compound resistant cells.
A. Western Blotting for Signaling Pathway Analysis
-
Objective: To analyze changes in the protein expression and phosphorylation status of key components of the Wnt, p53, and integrin β3-KRAS signaling pathways.
-
Procedure:
-
Lyse parental and this compound resistant cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, p53, p-p53, Integrin β3, p-TBK1, and loading controls like GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to compare protein levels between parental and resistant cells.
-
B. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure changes in the mRNA expression of genes known to be regulated by the Wnt and p53 pathways.
-
Procedure:
-
Isolate total RNA from parental and this compound resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., Axin2, c-Myc as Wnt targets; p21, BAX as p53 targets) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for studying this compound resistance.
Logical Relationship Diagram
Caption: Logic of lentiviral-mediated resistance.
References
- 1. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hbri.org [hbri.org]
- 4. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin beta3-KRAS-dependent pancreatic cancer stem cells. – CIRM [cirm.ca.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. cd-genomics.com [cd-genomics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming PAWI-2 Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with the p53 activator and Wnt inhibitor, PAWI-2, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
While specific solubility data for this compound is not extensively published, for many similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[1] It is crucial to use anhydrous, sterile DMSO to prevent compound precipitation and degradation.
Q2: What is a typical stock solution concentration for this compound?
A common starting point for preparing a concentrated stock solution of a small molecule inhibitor like this compound in DMSO is in the range of 5 mM to 20 mM.[1] It is recommended to start with a lower concentration, such as 5 mM or 10 mM, to ensure complete dissolution.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
If you encounter issues with dissolving this compound in DMSO at room temperature, gentle warming can be applied. A common technique is to warm the solution to 37°C for 3-5 minutes, which can aid in the dissolution of the compound. Gentle vortexing can also help.
Q4: I observed a precipitate after diluting my this compound stock solution in cell culture media. What is the cause and how can I prevent this?
Precipitation upon dilution into aqueous cell culture media is a common issue with hydrophobic compounds dissolved in organic solvents. This "crashing out" occurs because the compound is significantly less soluble in the aqueous environment of the media.
To prevent this, consider the following:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Increase the volume of media: When preparing your working solution, add the small volume of this compound stock solution to a larger volume of pre-warmed media while gently vortexing or swirling. This rapid and even distribution can help prevent localized high concentrations that lead to precipitation.
-
Two-step dilution: First, dilute your concentrated DMSO stock solution to an intermediate concentration in media. Then, use this intermediate dilution to prepare your final experimental concentrations.
-
Reduce the final DMSO concentration: High concentrations of DMSO can be toxic to cells and can also contribute to solubility issues. It is a general recommendation to keep the final DMSO concentration in your cell culture medium at or below 0.5%, with 0.1% or lower being ideal.
Q5: What is the maximum recommended final DMSO concentration in cell culture experiments?
To avoid solvent-induced cytotoxicity and to minimize its effects on experimental results, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A widely accepted upper limit is 0.5%.[2] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as used for the highest this compound concentration, but without the compound itself. This will help you to distinguish between the effects of the solvent and the effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | The concentration of the stock solution is too high. | Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM). |
| The DMSO may have absorbed water. | Use fresh, anhydrous, sterile-filtered DMSO. | |
| Insufficient mixing or temperature. | Gently warm the solution to 37°C for a few minutes and vortex thoroughly. | |
| A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. | The compound is "crashing out" of the solution due to poor aqueous solubility. | Add the stock solution to pre-warmed media while gently swirling to ensure rapid and even distribution. Prepare a lower final concentration of this compound. Perform a serial dilution. |
| The cell culture medium becomes cloudy or a precipitate forms over time in the incubator. | The compound may be unstable in the culture medium at 37°C over extended periods. | Reduce the incubation time if possible. Visually inspect the wells at different time points to determine when precipitation occurs. |
| Interaction with media components. | If using serum-free media, consider whether a low percentage of serum (e.g., 1-2%) is permissible for your experiment, as serum proteins can sometimes help to solubilize hydrophobic compounds. | |
| Inconsistent experimental results. | Inaccurate concentration of this compound due to precipitation. | Visually inspect your culture plates for any signs of precipitation before and after the experiment. If precipitation is observed, the results may not be reliable. Address the solubility issue using the steps above. |
| Degradation of this compound stock solution. | Aliquot the this compound stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 450 g/mol for this compound, although the exact MW should be confirmed from the supplier), you would need 4.5 mg.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous, sterile DMSO (in this case, 1 mL).
-
Solubilization: Vortex the tube thoroughly to dissolve the powder. If necessary, gently warm the tube to 37°C for 3-5 minutes to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
General Protocol for Diluting this compound in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Calculate Dilutions: Determine the volume of this compound stock solution needed to achieve your desired final concentration. Remember to calculate the final DMSO concentration and ensure it remains below 0.5%.
-
Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed media. It is best to add the stock solution to the media while gently swirling or vortexing to ensure rapid and even mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
Technical Support Center: Optimizing PAWI-2 Dosage for Minimal Toxicity In Vivo
This technical support center is intended for researchers, scientists, and drug development professionals utilizing the novel small molecule inhibitor, PAWI-2, in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during the optimization of this compound dosage to ensure minimal toxicity while achieving desired efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a novel, potent small molecule inhibitor that has demonstrated significant anti-cancer efficacy, particularly against pancreatic cancer stem cells.[1][2] It functions as a dual inhibitor, modulating both Wnt and p53 signaling pathways.[3] Its mechanism of action involves the inhibition of the β3-KRAS signaling pathway by targeting the downstream TBK1 (TANK-binding kinase 1) phosphorylation cascade, which is negatively regulated by optineurin phosphorylation.[1][4] This action leads to cell cycle arrest and apoptosis in cancer cells.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Based on published preclinical studies in mouse xenograft models, a dosage of 20 mg/kg/day administered via intraperitoneal (i.p.) injection for 21 days has been shown to be effective in inhibiting tumor growth without overt signs of toxicity.[1] It is recommended to use this as a starting point for your own in vivo experiments. However, the optimal dose may vary depending on the animal model, tumor type, and specific experimental conditions.
Q3: Has the toxicity of this compound been characterized in vivo?
Q4: What are the potential signs of toxicity to monitor for during this compound administration?
A4: While this compound is reported to have a favorable safety profile, it is essential to monitor for general signs of toxicity applicable to small molecule inhibitors. These include, but are not limited to:
-
Physical Appearance: Ruffled fur, hunched posture, lethargy, or signs of distress.
-
Body Weight: Significant weight loss (typically more than 15-20%) is a key indicator of toxicity.[5]
-
Behavioral Changes: Alterations in activity levels, food and water intake.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
-
Injection Site Reactions: Redness, swelling, or irritation at the site of injection.
Q5: What vehicle should be used for the in vivo administration of this compound?
A5: The choice of vehicle is critical for the solubility and bioavailability of this compound. While specific formulations for this compound are not detailed in the provided search results, a common vehicle for administering hydrophobic small molecules in vivo is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[6][7] It is imperative to ensure the final concentration of DMSO is kept to a minimum (typically <5-10%) to avoid vehicle-induced toxicity. Researchers should perform solubility and stability tests of this compound in their chosen vehicle prior to in vivo administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Animal Toxicity (e.g., significant weight loss, lethargy) | Dose is too high for the specific animal model or strain. | - Immediately reduce the dosage or cease administration. - Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[5][8] - Monitor animals closely and record all clinical signs of toxicity. |
| Vehicle-related toxicity. | - Administer a vehicle-only control group to assess the effects of the formulation. - Optimize the vehicle composition, for instance by lowering the percentage of DMSO. | |
| Off-target effects of this compound. | - While reported to be selective, off-target effects are possible. - If toxicity persists at effective doses, consider alternative administration routes that might alter the pharmacokinetic profile. | |
| Lack of Efficacy at the Recommended Dose | Suboptimal bioavailability. | - Ensure complete solubilization of this compound in the vehicle. - Consider alternative administration routes (e.g., oral gavage, intravenous) that may improve bioavailability, though this may also alter the toxicity profile.[9] |
| Rapid metabolism of the compound. | - Pharmacokinetic studies may be necessary to determine the half-life of this compound in your model. - Dosing frequency may need to be adjusted based on pharmacokinetic data. | |
| Model-specific resistance. | - The tumor model being used may be inherently resistant to the mechanism of action of this compound. - Confirm the expression and activity of the target pathway (e.g., TBK1) in your tumor model. | |
| High Variability in Animal Response | Inconsistent dosing. | - Ensure accurate and consistent administration technique. - Normalize the dose to the body weight of each individual animal.[10] |
| Biological variability. | - Increase the number of animals per group to enhance statistical power. - Ensure animals are age and sex-matched.[10] |
Data Presentation
Table 1: Summary of In Vivo Dosage and Observed Toxicity of this compound
| Compound | Animal Model | Dosage | Administration Route | Duration | Observed Toxicity | Reference |
| This compound | Mouse (PC-3 xenograft) | 20 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Non-toxic | [1] |
| This compound | Mouse (hPCSC orthotopic xenograft) | Not specified | Not specified | Not specified | Worked in a non-toxic manner | [2][3] |
Experimental Protocols
1. Protocol for Determining the Maximum Tolerated Dose (MTD) of this compound
This protocol provides a general framework for establishing the MTD in a mouse model.
-
Animal Model: Use the same strain, age, and sex of mice as planned for the efficacy studies. A typical study might use 3-5 mice per dose group.
-
Dose Selection: Based on the known effective and "non-toxic" dose of 20 mg/kg/day, select a range of doses. For example, you could test 10, 20, 40, and 80 mg/kg.
-
Administration: Administer this compound daily via the intended route (e.g., i.p.) for a defined period, typically 7-14 days for an acute MTD study.[11] Include a vehicle-only control group.
-
Monitoring:
-
Clinical Observations: Monitor animals at least once daily for any signs of toxicity as listed in FAQ Q4.
-
Body Weight: Record body weight daily. The MTD is often defined as the highest dose that does not cause more than a 15-20% loss in body weight.[5]
-
-
Endpoint: At the end of the study period, euthanize the animals and perform a gross necropsy to examine major organs for any abnormalities. For a more detailed analysis, collect blood for clinical chemistry and organs for histopathology.[12]
2. Protocol for In Vivo Toxicity Assessment
This protocol should be integrated into your efficacy studies to continuously monitor for any adverse effects.
-
In-Life Monitoring:
-
Daily: Record body weights, food and water intake, and perform clinical observations for any signs of distress or toxicity.
-
-
Post-Mortem Analysis:
-
Gross Necropsy: At the end of the experiment, perform a thorough examination of all major organs (liver, kidneys, spleen, heart, lungs, etc.) for any visible abnormalities in size, color, or texture.
-
Organ Weights: Weigh key organs to identify any treatment-related changes.
-
Histopathology: Collect major organs and preserve them in 10% neutral buffered formalin. Process the tissues for histopathological examination by a qualified pathologist to identify any microscopic changes, such as inflammation, necrosis, or cellular damage.[12]
-
Clinical Chemistry: At the time of euthanasia, collect blood via cardiac puncture. Analyze the serum or plasma for key biomarkers of organ function (e.g., ALT, AST for liver function; BUN, creatinine (B1669602) for kidney function).[13][14]
-
Mandatory Visualization
Caption: this compound inhibits the KRAS-TBK1 pathway and activates p53.
Caption: Workflow for Maximum Tolerated Dose (MTD) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hbri.org [hbri.org]
- 4. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. targetmol.com [targetmol.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. Role of Histopathology in Preclinical Toxicology - Preclinical Research Services [pharmtoxglp.com]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. m.youtube.com [m.youtube.com]
Addressing off-target effects of PAWI-2 in research
Welcome to the technical support center for PAWI-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, with a specific focus on understanding and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (p53 Activator and Wnt Inhibitor-2) is a small molecule that has a dual mechanism of action. It is designed to simultaneously activate the p53 tumor suppressor pathway and inhibit the Wnt/β-catenin signaling cascade.[1][2] In cancer cells with functional p53, this compound can induce DNA-damage checkpoints and promote mitochondrial-dependent apoptosis.[3] It has also been shown to inhibit the β3-KRAS signaling pathway downstream of integrin β3, which is independent of direct KRAS mutation status.[4][5]
Q2: What are the known on-target effects of this compound in cancer cells?
The primary on-target effects of this compound include:
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Wnt Pathway Inhibition: Leading to decreased transcription of Wnt target genes.
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p53 Activation: Resulting in cell cycle arrest, senescence, and/or apoptosis.[3]
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Inhibition of Cancer Stem Cell (CSC) Properties: this compound has demonstrated potency in inhibiting the viability and self-renewal capacity of pancreatic cancer stem cells.[4][5]
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Overcoming Drug Resistance: It can re-sensitize drug-resistant cancer cells to other therapies, such as the EGFR inhibitor erlotinib.[4][5]
Q3: Are there any known off-target effects of this compound?
Currently, there is no publicly available, comprehensive off-target profile for this compound from large-scale screening assays like kinome scans. The available literature emphasizes its on-target efficacy and low toxicity in preclinical models.[2][6] However, as with any small molecule inhibitor, the potential for off-target effects should be considered.
Q4: this compound is a quinoxaline-based compound. What are the general off-target considerations for this class of molecules?
Quinoxaline derivatives are known to be biologically active and can interact with a variety of proteins. While not specific to this compound, some quinoxaline-based compounds have been reported to interact with targets such as monoamine oxidase (MAO). Researchers should be aware of the broad pharmacological potential of this chemical scaffold.
Q5: What are common toxicities associated with inhibiting the Wnt pathway or activating p53?
While this compound is reported to be non-toxic, inhibitors of these pathways can have on-target toxicities in normal tissues. For example, potent Wnt pathway inhibition can be associated with bone toxicity due to the role of Wnt signaling in bone homeostasis.[3] Strong activation of p53 can lead to hematological side effects, as it may preferentially affect rapidly proliferating cells, including hematopoietic stem and progenitor cells.[7]
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental results that may be related to the on-target or potential off-target effects of this compound.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Action |
| Reduced cell viability in a p53-null cell line | This compound's Wnt inhibitory or KRAS-TBK1 pathway effects may be dominant in this cell type. | The effect may be due to inhibition of an unknown kinase or other protein essential for this cell line's survival. | 1. Confirm the absence of p53 protein expression by Western blot.2. Perform a rescue experiment by overexpressing a downstream Wnt target.3. Consider a broad-spectrum kinase inhibitor as a control to see if a similar phenotype is observed. |
| Unexpected changes in cellular metabolism | p53 is a known regulator of metabolic pathways. Activation of p53 by this compound could be altering metabolic flux. | This compound could be interacting with a metabolic enzyme or receptor not previously identified. | 1. Measure the expression of known p53 metabolic target genes (e.g., TIGAR, SCO2).2. Perform metabolomic profiling to identify the specific pathways being altered.3. Compare the metabolic profile to that of other known Wnt inhibitors or p53 activators. |
| In vivo toxicity observed despite published safety | The specific animal model or cell line used for xenografts may have a unique sensitivity to the on-target effects of this compound. | The observed toxicity could be due to an off-target effect that is specific to the in vivo model. | 1. Perform a dose-response study to determine the maximum tolerated dose in your specific model.2. Conduct histological analysis of major organs to identify any tissue-specific damage.3. If possible, perform a safety pharmacology screen to assess effects on cardiovascular, respiratory, and central nervous systems. |
| Discrepancy in potency (IC50) across different cell lines | The cellular context, such as the status of the Wnt and p53 pathways, expression of integrin β3, and KRAS dependency, will significantly impact this compound's potency. | Different cell lines may express varying levels of an unknown off-target, leading to differences in sensitivity. | 1. Characterize the Wnt and p53 pathway status of your cell lines.2. Correlate the IC50 values with the expression of on-target pathway components.3. Use a structurally distinct Wnt/p53 activator as a comparator to see if the potency trend is similar. |
Quantitative Data Summary
The following table summarizes the reported on-target inhibitory concentrations for this compound and related compounds from a foundational study.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound Analog (19) | Wnt Pathway Inhibition | - | 11 | [8] |
| This compound Analog (24) | Wnt Pathway Inhibition | - | 18 | [8] |
| This compound Analog (25) | Wnt Pathway Inhibition | - | 7 | [8] |
| This compound Analog (19) | Anti-proliferative | MCF-7 | 10 | [8] |
| This compound Analog (24) | Anti-proliferative | MCF-7 | 7 | [8] |
| This compound Analog (25) | Anti-proliferative | MCF-7 | 4 | [8] |
Note: The initial "hit" compound was identified from a screen of ~76,000 compounds. This compound was developed through medicinal chemistry optimization of this initial hit.[8]
Key Experimental Protocols
Protocol 1: Assessing On-Target Wnt Pathway Inhibition
-
Cell Culture: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect cells with a Wnt-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control. Stimulate the Wnt pathway with Wnt3a conditioned media.
-
Lysis and Luminescence Reading: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash luciferase activity to the Renilla luciferase activity. Plot the normalized data against the this compound concentration to determine the IC50 value.
Protocol 2: Investigating Potential Off-Target Kinase Inhibition (Hypothetical Workflow)
As no public kinome scan data for this compound is available, this protocol outlines a general approach for researchers to assess off-target kinase activity.
-
Kinome Scan: Submit a sample of this compound to a commercial kinome scanning service (e.g., KINOMEscan™). This is a competition binding assay that tests the ability of the compound to displace a ligand from the ATP-binding site of a large panel of kinases.
-
Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. Hits are often defined as compounds that cause >90% inhibition at a given concentration (e.g., 1 µM).
-
Cellular Validation of Hits: For any identified off-target kinases, validate the interaction in a cellular context.
-
Culture a cell line known to be dependent on the identified off-target kinase.
-
Treat the cells with this compound and a known selective inhibitor of that kinase.
-
Assess cell viability (e.g., using a CTG assay) and phosphorylation of the kinase's downstream substrate by Western blot.
-
-
Structure-Activity Relationship (SAR) Studies: If a significant off-target interaction is confirmed, synthesize or obtain analogs of this compound. Test these analogs in both on-target and off-target assays to determine if the two activities can be separated through chemical modification.
Visualizations
References
- 1. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hbri.org [hbri.org]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to PAWI-2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAWI-2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (p53-Activator and Wnt Inhibitor-2) is a small molecule inhibitor that has shown significant efficacy against various cancer cell lines, particularly cancer stem cells (CSCs).[1][2][3] Its primary mechanism involves the dual activation of the p53 tumor suppressor pathway and inhibition of the Wnt/β-catenin signaling pathway.[4] In pancreatic cancer stem cells, this compound has been shown to overcome drug resistance by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[5][6] This is mediated through the inhibition of the integrin β3-KRAS signaling pathway, independent of KRAS mutational status, by targeting the downstream TBK1 phosphorylation cascade, which is negatively regulated by optineurin (OPTN) phosphorylation.[5][6][7]
Q2: In which cancer types and cell lines has this compound shown activity?
This compound has demonstrated a broad spectrum of activity. It was initially identified and developed for its potent inhibition of Wnt3a in HEK293T cells.[4] It has shown significant efficacy in pancreatic cancer, particularly in drug-resistant pancreatic cancer stem cells (PCSCs) like the FGβ3 cell line.[1][3][8] Additionally, published studies report potent inhibition of colon, prostate, and breast cancer in both in vitro and in vivo models.[4]
Q3: What are the key signaling pathways modulated by this compound treatment?
The signaling pathways modulated by this compound can be cell-type dependent.
-
Pancreatic Cancer (especially PCSC model FGβ3):
-
Inhibition of the Wnt/β-catenin pathway .
-
Activation of the p53 pathway .
-
Inhibition of the integrin β3-KRAS-RalB-NF-κB signaling pathway .[9]
-
This is achieved by targeting the phosphorylation of TBK1 , which is negatively regulated by the phosphorylation of OPTN .[5][6]
-
Ultimately, this leads to G2/M cell cycle arrest and apoptosis .[5][6]
-
-
Prostate Cancer:
-
Inhibition of both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) cell proliferation, suggesting a mechanism independent of the androgen receptor (AR) signaling pathway.
-
-
Colon and Breast Cancer:
-
While potent inhibition has been reported, the specific signaling pathways modulated by this compound in these cancer types are not as well-elucidated in the currently available literature. However, given its name, modulation of the Wnt and p53 pathways is expected to be a central mechanism.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's effects on various cancer cell lines.
Table 1: IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time | Reference |
| FGβ3 | Pancreatic Cancer Stem Cell | Cell Viability | More potent than in FG cells | 72 hours | [5] |
| PC-3 | Prostate Cancer | Cell Viability | Not explicitly stated, but potent inhibition reported | Not specified | |
| LNCaP | Prostate Cancer | Cell Viability | Not explicitly stated, but potent inhibition reported | Not specified | |
| HEK293T | N/A (Kidney) | Wnt Transcription Assay | 0.007 (7 nM) | Not specified | [10] |
Experimental Protocols and Troubleshooting
Cell Viability Assay (e.g., MTT/MTS Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.01 to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 15 minutes with shaking to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low signal or high background | Cell density too low or too high; Incubation time with MTT/MTS reagent is too short or too long. | Optimize cell seeding density and incubation time for your specific cell line. |
| Precipitation of this compound in media | Poor solubility of this compound at higher concentrations. | Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all wells. Prepare fresh dilutions of this compound for each experiment. |
| Inconsistent results between replicates | Uneven cell seeding; Pipetting errors. | Ensure a single-cell suspension before seeding and use calibrated pipettes. |
Sphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension of your cancer cell line.
-
Cell Seeding: Seed cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well or 24-well plates.[13]
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF (e.g., 20 ng/mL each).[14]
-
This compound Treatment: Add this compound at various concentrations (e.g., 10 nM, 20 nM) to the culture medium at the time of seeding.[6] Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2. Add fresh media with this compound every 3-4 days.
-
Sphere Counting: Count the number and measure the size of the spheres (colonospheres/tumorspheres) formed in each well using a microscope.[15]
-
Data Analysis: Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No sphere formation | Cell density is too low or too high; Cell line does not have sphere-forming potential; Inappropriate culture medium. | Optimize cell seeding density. Use a positive control cell line known to form spheres. Ensure the medium is serum-free and contains the necessary growth factors. |
| Cell clumping instead of sphere formation | Incomplete dissociation of cells into a single-cell suspension. | Ensure complete cell dissociation using gentle enzymatic and mechanical methods. Filter the cell suspension through a cell strainer. |
| High variability in sphere size and number | Inconsistent cell seeding; Evaporation of media. | Ensure accurate cell counting and seeding. Maintain humidity in the incubator and add fresh media regularly. |
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution, specifically G2/M arrest.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound (e.g., 50 nM) for a specified time (e.g., 8, 16, 24 hours).[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is expected with this compound treatment.[17]
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Broad peaks in the DNA histogram | Inconsistent staining; Cell clumping. | Ensure proper fixation and staining procedures. Filter the stained cells before analysis. |
| High debris signal | Excessive cell death or harsh cell handling. | Handle cells gently during harvesting and fixation. |
| No significant change in cell cycle distribution | This compound concentration is too low; Incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
Western Blotting for Phosphorylated Proteins (p-TBK1, p-OPTN)
Objective: To detect changes in the phosphorylation status of key signaling proteins (TBK1 and OPTN) upon this compound treatment.
Detailed Methodology:
-
Cell Lysis: After treating cells with this compound (e.g., 50 nM for 8 hours), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally preferred over milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TBK1 (Ser172) and p-OPTN (Ser177) overnight at 4°C.[18][19] Also probe for total TBK1, total OPTN, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or weak signal for phosphorylated proteins | Low abundance of the target protein; Ineffective antibody; Dephosphorylation of the sample. | Use an appropriate amount of protein lysate. Validate the primary antibody with a positive control. Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. |
| High background | Insufficient blocking; Antibody concentration too high. | Optimize blocking conditions and antibody dilutions. Ensure thorough washing steps. |
| Non-specific bands | Antibody cross-reactivity. | Use highly specific monoclonal antibodies and validate their specificity. |
Visualizations
Caption: this compound signaling in pancreatic cancer stem cells.
Caption: Workflow for cell viability (MTT/MTS) assay.
Caption: A logical approach to troubleshooting experiments.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 14. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spheroid-Formation (Colonosphere) Assay for in Vitro Assessment and Expansion of Stem Cells in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-TBK1/NAK (Ser172) (D52C2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Mitigating batch-to-batch variability of PAWI-2
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating batch-to-batch variability of PAWI-2, a p53 activator and Wnt signaling inhibitor.[1][2][3] The following resources offer troubleshooting advice and best practices for consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a p53-Activator and Wnt Inhibitor-2.[1][2] It has been shown to be effective against various cancer cells, including pancreatic cancer stem cells, by modulating two key signaling pathways.[1][4][5] this compound can activate the p53 tumor suppressor pathway and inhibit the Wnt/β-catenin signaling pathway.[3] This dual action can lead to cell cycle arrest and apoptosis in cancer cells.[2]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the integrity and activity of this compound, it is crucial to store it under the manufacturer's recommended conditions, typically desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. For experimental use, prepare aliquots of a stock solution in a suitable solvent (e.g., DMSO) and store them at -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening the vial to prevent condensation.
Q3: What are the common sources of batch-to-batch variability when working with small molecules like this compound?
A3: Batch-to-batch variability in small molecules can arise from several factors during synthesis and purification. These can include minor differences in purity, the presence of trace impurities or byproducts, variations in crystalline structure, and differences in solubility.[6][7] These seemingly small variations can impact the biological activity and experimental outcomes.
Q4: How can I qualify a new batch of this compound to ensure it is comparable to previous batches?
A4: It is highly recommended to perform a "batch qualification" experiment before using a new lot of this compound in critical experiments. This involves comparing the new batch to a previously validated "gold standard" or reference batch in a well-established in-house assay. Key parameters to compare include dose-response curves, IC50 values in a sensitive cell line, and the magnitude of a specific downstream signaling event (e.g., p53 activation).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between different batches of this compound.
-
Question: I have observed a significant shift in the IC50 value of this compound in my cell viability assay with a new batch. What could be the cause and how can I address it?
-
Answer: A shift in IC50 values is a common indicator of batch-to-batch variability.
-
Potential Causes:
-
Purity and Potency Differences: The new batch may have a different purity profile or a slightly altered potency.
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration.
-
Cell Culture Variability: Changes in cell passage number, cell density, or media components can alter cellular response.[8]
-
-
Troubleshooting Steps:
-
Confirm Solubility: Ensure the compound is fully dissolved in the solvent. Gentle warming or vortexing may be necessary.
-
Perform a Dose-Response Comparison: Run a parallel experiment with your reference batch and the new batch of this compound to confirm the shift.
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range and adhere strictly to your seeding density protocols.[8]
-
Contact the Supplier: If a significant and reproducible difference is observed, contact the supplier for the certificate of analysis and any quality control data for the new batch.
-
-
Issue 2: Reduced or absent downstream signaling effects with a new this compound batch.
-
Question: My new batch of this compound is not inducing p53 activation or inhibiting Wnt signaling as effectively as my previous batch. What should I do?
-
Answer: This suggests a potential issue with the biological activity of the new batch.
-
Potential Causes:
-
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.
-
Batch-Specific Inactivity: The new batch may have lower intrinsic activity due to manufacturing variations.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare a fresh stock solution from the new batch and the reference batch to rule out issues with old stock solutions.
-
Use a Positive Control: Include a known activator of the p53 pathway or inhibitor of the Wnt pathway to ensure the assay is performing as expected.
-
Perform a Mechanistic Assay: Conduct a direct biochemical or cell-based assay to measure the immediate downstream effects of this compound, such as phosphorylation of relevant proteins.
-
-
Data Presentation
Table 1: Example Batch Qualification Data for this compound in a Pancreatic Cancer Cell Line (e.g., FGβ3)
| Parameter | Reference Batch | New Batch (Acceptable) | New Batch (Unacceptable) |
| IC50 (Cell Viability) | 15 nM | 18 nM | 45 nM |
| % Apoptosis Induction | 65% | 62% | 30% |
| p53 Activation (Fold Change) | 4.5 | 4.2 | 1.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Seed pancreatic cancer cells (e.g., FGβ3) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound (from both reference and new batches) in culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for qualifying a new batch of this compound.
Caption: Sources of variability and their impact.
References
- 1. hbri.org [hbri.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. clpmag.com [clpmag.com]
- 8. promegaconnections.com [promegaconnections.com]
Technical Support Center: Refinement of PAWI-2 Delivery Methods in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PAWI-2 in animal models. The information is tailored for scientists and drug development professionals to address specific challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in mouse xenograft models?
A1: Based on published preclinical studies, the recommended route of administration for this compound is intraperitoneal (IP) injection.[1] This method has been shown to be effective in delivering the compound to inhibit tumor growth in xenograft models.
Q2: What is the typical dosage and treatment schedule for this compound in vivo?
A2: A commonly used dosage is 20 mg/kg/day, administered for a duration of 16 to 21 days.[1] However, the optimal dosage and schedule may vary depending on the specific animal model, tumor type, and experimental goals. It is advisable to perform dose-response studies to determine the most effective and well-tolerated dose for your specific model.
Q3: What vehicle should be used to formulate this compound for in vivo administration?
A3: this compound can be formulated in an aqueous-polyethylene glycol (PEG) solution for intraperitoneal injection.[1] Commercial suppliers of this compound also suggest formulations including DMSO, PEG300, Tween 80, and saline, or DMSO and corn oil.[2] The choice of vehicle should be guided by solubility and toxicity considerations for the specific animal model.
Q4: What is the established mechanism of action for this compound?
A4: this compound is a dual inhibitor of Wnt signaling and an activator of the p53 pathway.[3] It functions by binding to tubulin, which leads to mitotic stress, p53 stabilization, and inhibition of Wnt/β-catenin signaling.[4] Furthermore, this compound targets the TBK1 phosphorylation cascade, which is involved in KRAS signaling, leading to G2/M cell cycle arrest and apoptosis.
Q5: Has the in vivo efficacy of this compound been demonstrated?
A5: Yes, in vivo studies have shown that this compound can potently inhibit tumor growth in xenograft models of various cancers, including pancreatic, prostate, and breast cancer.[3][5] For instance, in a breast cancer xenograft model, this compound administered at 20 mg/kg/day resulted in significant tumor growth inhibition.[1] It has also been shown to work in a non-toxic manner in mouse models.[3][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound Precipitation in Formulation | - Improper solvent ratio.- Temperature fluctuations.- High concentration of this compound. | - Ensure the components of the vehicle are mixed in the correct order and ratio. For example, when using a DMSO/PEG300/Tween 80/Saline vehicle, dissolve this compound in DMSO first before adding the other components.- Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.- Prepare fresh formulations for each injection day to minimize the risk of precipitation over time.- If precipitation persists, consider adjusting the vehicle composition or reducing the final concentration of this compound and increasing the injection volume (within acceptable limits for the animal). |
| Injection Site Complications (e.g., irritation, inflammation) | - Irritating properties of the vehicle (e.g., high DMSO concentration).- Improper injection technique.- Contamination of the formulation. | - Minimize the concentration of DMSO in the final formulation. If possible, use alternative, less irritating solvents.- Ensure proper intraperitoneal injection technique. The injection should be in the lower right quadrant of the abdomen to avoid the cecum and bladder. Use a new, sterile needle for each animal.[7][8]- Prepare the this compound formulation under sterile conditions to prevent bacterial contamination. |
| Lack of In Vivo Efficacy | - Suboptimal dosage or treatment schedule.- Poor bioavailability with the chosen route of administration.- Inherent resistance of the tumor model to this compound's mechanism of action. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose in your specific model.- Verify the accuracy of the formulation preparation and the injected dose.- While IP injection is a common route, consider exploring other routes of administration if poor absorption is suspected, although this may require reformulation.- Confirm the expression of key targets of this compound (e.g., components of the Wnt and p53 pathways) in your tumor model. |
| Animal Morbidity or Weight Loss | - Toxicity of this compound at the administered dose.- Toxicity of the vehicle.- Tumor burden. | - Monitor animal body weight regularly. A significant drop in body weight may indicate toxicity.[9]- If toxicity is observed, reduce the dosage of this compound or adjust the treatment schedule (e.g., every other day administration).- Run a control group treated with the vehicle alone to assess its contribution to any observed toxicity.- Ensure that the tumor burden does not exceed ethical limits, as this can also lead to weight loss and morbidity. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (%) |
| Vehicle (aqueous-PEG) | - | Intraperitoneal | ~1200 mm³ | - |
| Doxorubicin | 5 mg/kg/week | Intraperitoneal | ~600 mm³ | ~50% |
| This compound | 20 mg/kg/day | Intraperitoneal | ~400 mm³ | ~67% |
| Doxorubicin + this compound | 5 mg/kg/week + 20 mg/kg/day | Intraperitoneal | ~200 mm³ | ~83% |
Data adapted from a study using MDA-MB-231 breast cancer xenografts in nude mice.[1]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal Injection
-
Formulation Preparation (Aqueous-PEG Vehicle):
-
Based on the required final concentration and injection volume, calculate the total amount of this compound and vehicle needed.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile container, dissolve the this compound in the aqueous-PEG vehicle. The exact ratio of PEG to aqueous solution should be optimized for solubility and tolerability. A common starting point is a 50:50 mixture of PEG 400 and sterile saline.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates before drawing it into a syringe.
-
-
Animal Handling and Injection:
-
Animals should be handled in accordance with institutional guidelines for animal care and use.
-
Gently restrain the mouse, exposing the abdomen.
-
The injection site is the lower right quadrant of the abdomen.
-
Use a sterile 25-27 gauge needle for the injection.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the this compound formulation.
-
Administer the calculated volume slowly.
-
Monitor the animal for any immediate adverse reactions.
-
-
Monitoring:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor animal body weight and overall health status daily or as required by the protocol.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | p53 | 1448427-02-8 | Invivochem [invivochem.com]
- 3. hbri.org [hbri.org]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. queensu.ca [queensu.ca]
- 9. Variable body and tissue weight reporting in preclinical cachexia literature may alter study outcomes and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Contender vs. Clinical Standards in Pancreatic Cancer Treatment
In the relentless pursuit of more effective therapies for pancreatic cancer, a landscape currently dominated by cytotoxic chemotherapy, a novel preclinical agent, PAWI-2, has emerged, showing promise in early-stage research. This guide provides a comparative analysis of the preclinical data for this compound against the established clinical profiles of the two primary standard-of-care chemotherapy regimens: FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel. This comparison is intended for researchers, scientists, and drug development professionals to highlight the evolving therapeutic strategies in pancreatic cancer, from preclinical innovation to current clinical practice.
Disclaimer: The data for this compound is exclusively from preclinical studies and has not been evaluated in human clinical trials. Direct comparisons of efficacy and safety with standard-of-care treatments are therefore not indicative of clinical outcomes.
Efficacy and Safety: A Preclinical and Clinical Snapshot
The following tables summarize the available quantitative data for this compound from preclinical models and the clinical trial data for FOLFIRINOX and gemcitabine plus nab-paclitaxel in patients with metastatic pancreatic cancer.
Table 1: Comparative Efficacy Data
| Parameter | This compound (Preclinical) | FOLFIRINOX (Clinical) | Gemcitabine + nab-Paclitaxel (Clinical) |
| Median Overall Survival | Not Applicable (Preclinical) | ~11.1 months[1][2] | ~8.5 months[3] |
| Median Progression-Free Survival | Not Applicable (Preclinical) | ~6.4 months | ~5.5 months[3] |
| Objective Response Rate | Not Applicable (Preclinical) | Not specified in provided results | 23%[3] |
| Key Preclinical Findings | Potently inhibits pancreatic cancer stem cell growth in vitro and in orthotopic xenograft mouse models.[4][5] Synergizes with standard-of-care drugs like erlotinib (B232) in preclinical models.[6] | Not Applicable | Not Applicable |
Table 2: Comparative Safety and Toxicity Data
| Adverse Events (Grade 3/4) | This compound (Preclinical) | FOLFIRINOX (Clinical) | Gemcitabine + nab-Paclitaxel (Clinical) |
| Neutropenia | Reported as non-toxic in mouse models.[4][5] | High incidence reported. | Not specified in provided results |
| Febrile Neutropenia | Not reported in preclinical studies. | Reported, but manageable.[2] | Not specified in provided results |
| Thrombocytopenia | Not reported in preclinical studies. | Reported.[2] | Not specified in provided results |
| Diarrhea | Not reported in preclinical studies. | Reported.[2] | Not specified in provided results |
| Fatigue | Not reported in preclinical studies. | Reported.[2] | Not specified in provided results |
| Peripheral Neuropathy | Not reported in preclinical studies. | Reported.[2] | Not specified in provided results |
| Vomiting | Not reported in preclinical studies. | Reported.[2] | Not specified in provided results |
Experimental and Clinical Protocols
This compound Preclinical Protocol (Orthotopic Xenograft Model)
The in vivo efficacy of this compound has been demonstrated in orthotopic xenograft models using human pancreatic cancer stem cells (hPCSCs).[4][5]
-
Cell Lines: Human pancreatic cancer stem cells (e.g., FGβ3 cells).[4][6]
-
Drug Administration: The specific dosage and administration schedule for this compound in these preclinical models are not detailed in the provided search results.
-
Endpoints: The primary outcome measured was the inhibition of tumor growth.[4][5] Molecular regulators within the tumors were also modulated by this compound.[4][5]
FOLFIRINOX Clinical Protocol
FOLFIRINOX is a combination chemotherapy regimen used as a first-line treatment for patients with metastatic pancreatic cancer and good performance status.[7]
-
Patient Population: Patients with metastatic pancreatic cancer with good performance status (ECOG 0 or 1).[2]
-
Regimen: The FOLFIRINOX regimen consists of four drugs:
-
Administration: The drugs are administered intravenously.[8] A typical cycle is repeated every 14 days.[9]
Gemcitabine and nab-Paclitaxel Clinical Protocol
This combination is another standard first-line treatment for metastatic pancreatic cancer.
-
Patient Population: Patients with metastatic pancreatic cancer.
-
Regimen: The regimen combines gemcitabine with nab-paclitaxel, an albumin-bound formulation of paclitaxel.[3]
-
Administration: Both drugs are administered intravenously.[10] A common schedule involves administration on days 1, 8, and 15 of a 28-day cycle.[11]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound is a novel pathway modulator that simultaneously activates the p53 tumor suppressor pathway and inhibits the Wnt signaling pathway.[5] Preclinical studies have also shown that it targets the dysregulated integrin β3-KRAS signaling pathway, which is crucial for the progression of pancreatic cancer stem cells.[12] This mechanism allows this compound to overcome drug resistance and specifically target the cancer stem cell population.[12]
Standard-of-Care Chemotherapy Mechanisms
Standard chemotherapy regimens like FOLFIRINOX and gemcitabine with nab-paclitaxel act by targeting fundamental cellular processes, primarily DNA synthesis and cell division, leading to the death of rapidly dividing cancer cells.[8][10]
Concluding Remarks
This compound represents a departure from the cytotoxic approach of current standard-of-care chemotherapies by targeting specific signaling pathways implicated in pancreatic cancer stem cell survival and drug resistance. While the preclinical data for this compound is encouraging, demonstrating a novel mechanism of action and potent anti-tumor activity in experimental models, it is crucial to underscore that these findings are preliminary. The established clinical efficacy and safety profiles of FOLFIRINOX and gemcitabine plus nab-paclitaxel, derived from large-scale human trials, remain the cornerstone of current pancreatic cancer treatment. The future development of this compound and its potential translation to the clinical setting will be contingent on rigorous clinical trials to ascertain its safety and efficacy in patients. This guide serves to contextualize the current therapeutic landscape and the promising, yet unproven, avenues of research that may shape the future of pancreatic cancer therapy.
References
- 1. FOLFIRINOX - Wikipedia [en.wikipedia.org]
- 2. Encouraging Results of Phase III Clinical Trial of FOLFIRINOX Regimen in Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 3. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 4. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hbri.org [hbri.org]
- 6. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is FOLFIRINOX regimen and how is it used? [drugs.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. FOLFIRINOX for Pancreatic Cancer | ChemoExperts [chemoexperts.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study: PAWI-2 Versus Other Small Molecule Inhibitors in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel small molecule inhibitor PAWI-2 with other inhibitors relevant to pancreatic cancer research. The data presented is compiled from preclinical studies to offer an objective overview of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Executive Summary
This compound, a p53-Activator Wnt Inhibitor-2, has emerged as a potent agent against pancreatic cancer, particularly in drug-resistant and cancer stem cell models.[1][2] This inhibitor targets the integrin β3-KRAS signaling pathway, a critical driver of tumor progression in pancreatic cancer, by modulating the downstream TBK1 phosphorylation cascade.[1] This guide provides a head-to-head comparison of this compound with other small molecule inhibitors, including those targeting the same or related pathways, as well as standard-of-care chemotherapeutics. The objective is to equip researchers with the necessary data to evaluate the potential of this compound in their own studies.
Data Presentation: Comparative Efficacy of Small Molecule Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other relevant small molecule inhibitors in various pancreatic cancer cell lines. These values are crucial for comparing the cytotoxic potential of these compounds.
Table 1: IC50 Values of this compound and Other Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | FG | ~100 | [1] |
| FGβ3 | ~20 | [1] | |
| Bortezomib | AsPC-1 | >10,000 (at 48h) | [3] |
| Panc-1 | ~8,000 (at 48h) | [3][4] | |
| MiaPaCa-2 | ~8,000 (at 48h) | [3] | |
| MRT67307 | FGβ3 (in combination with this compound) | 1,000 | [1] |
| Erlotinib | Panc-1 | >10,000 | [5] |
| BxPC-3 | ~5,000 | [5] | |
| Gemcitabine (B846) | AsPC-1 | 494 - 23,900 | [6] |
| BxPC-3 | 494 - 23,900 | [6] | |
| MiaPaCa-2 | 25 - 23,900 | [6][7] | |
| Panc-1 | 48.55 - 23,900 | [6][7] | |
| Paclitaxel | Panc-1 | 8 | [8] |
| AsPC-1 | 243 - 4,900 (nab-paclitaxel) | [6] | |
| BxPC-3 | 243 - 4,900 (nab-paclitaxel) | [6] | |
| MiaPaCa-2 | 4,100 (nab-paclitaxel) | [9] |
Table 2: Synergistic Effects of this compound with Other Inhibitors
| Combination | Cell Line | Effect | Reference |
| This compound + Erlotinib | FGβ3 | Synergistic inhibition of cell viability and self-renewal | [1][2] |
| This compound + Trametinib | FGβ3 | Synergistic inhibition of cell growth | [2] |
| This compound + MRT67307 | FGβ3 | Enhanced inhibition of cell viability and self-renewal | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Pancreatic cancer cell lines (e.g., FG, FGβ3, Panc-1)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates
-
Small molecule inhibitors (this compound and others)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Include wells with medium only as a background control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with a serial dilution of the small molecule inhibitors (e.g., this compound, bortezomib, etc.) for 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® substrate with the buffer to prepare the CellTiter-Glo® Reagent.
-
Assay: Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Tumor Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a key characteristic of tumor progression and recurrence.
Materials:
-
Pancreatic cancer stem cells (e.g., FGβ3)
-
Ultra-low attachment 24-well plates
-
Tumor sphere medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Small molecule inhibitors
-
Microscope
Procedure:
-
Cell Seeding: Plate single cells at a density of 2,000 cells per well in 1 mL of tumor sphere medium in ultra-low attachment 24-well plates.
-
Treatment: Add the small molecule inhibitors at the desired concentrations. Include a vehicle control.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 5-7 days to allow for sphere formation.
-
Quantification: Count the number of tumor spheres with a diameter greater than 40 µm using a microscope.
-
Data Analysis: The tumor sphere formation efficiency is calculated as the number of spheres formed divided by the initial number of cells seeded, multiplied by 100.
Orthotopic Pancreatic Cancer Xenograft Model
This in vivo model closely mimics the human disease by implanting cancer cells into the pancreas of immunodeficient mice.
Materials:
-
Pancreatic cancer cells (e.g., FGβ3)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
Small molecule inhibitors for treatment
-
In vivo imaging system (optional)
Procedure:
-
Cell Preparation: Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 1 x 10^6 cells per 50 µL.
-
Animal Preparation: Anesthetize the mouse. Make a small incision in the left abdominal flank to expose the pancreas.
-
Orthotopic Injection: Carefully inject 50 µL of the cell suspension into the tail of the pancreas.
-
Suturing: Close the peritoneum and skin with sutures.
-
Tumor Growth Monitoring: Monitor tumor growth using palpation or an in vivo imaging system.
-
Treatment: Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer this compound and other inhibitors via the desired route (e.g., intraperitoneal injection) at the predetermined doses and schedule.[10][11][12] A vehicle control group should be included.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to assess the effect of inhibitors on signaling pathways.
Materials:
-
Treated and untreated pancreatic cancer cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-TBK1, TBK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: this compound Signaling Pathway in Pancreatic Cancer Cells.
Caption: Experimental Workflow for Comparing Small Molecule Inhibitors.
Caption: Logical Diagram of this compound and Erlotinib Synergism.
References
- 1. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition enhances antitumour effects of gemcitabine in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib Targets Sp Transcription Factors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular subtype specific efficacy of MEK inhibitors in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on pancreatic cancer stem cell tumors | Semantic Scholar [semanticscholar.org]
PAWI-2 and Erlotinib: A Synergistic Combination Against Drug-Resistant Pancreatic Cancer
A novel investigational agent, PAWI-2, has demonstrated a significant synergistic effect when combined with the established EGFR inhibitor, erlotinib (B232), in overcoming resistance in pancreatic cancer stem cells. This combination presents a promising therapeutic strategy for a patient population with limited treatment options.
New research highlights the potential of this compound to resensitize drug-resistant pancreatic cancer stem cells (CSCs) to erlotinib, a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). This synergistic interaction leads to enhanced inhibition of cell viability and self-renewal capacity of these highly resilient cancer cells.[1][2]
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of the this compound and erlotinib combination has been demonstrated through in vitro studies on erlotinib-resistant pancreatic cancer stem cells (FGβ3 cells). While specific IC50 values and combination index data are not yet publicly available in tabular format, graphical data indicates a marked improvement in the inhibition of cell viability and a reduction in the self-renewal capacity of these cells when the two agents are used together, compared to either drug alone. This enhanced effect suggests a potentiation of erlotinib's anticancer activity by this compound.[1]
Table 1: Summary of In Vitro Efficacy of this compound and Erlotinib Combination
| Cell Line | Treatment | Key Outcomes | Reference |
| FGβ3 (Erlotinib-Resistant Pancreatic Cancer Stem Cells) | This compound + Erlotinib | Enhanced inhibition of cell viability; Significant reduction in self-renewal capacity (tumorsphere formation) | [1] |
| FGβ3 | This compound | Induces apoptosis via caspase-3/7 activation | |
| Various Pancreatic Cancer Cell Lines | Erlotinib | Inhibition of EGFR signaling pathway | [3][4] |
Unraveling the Mechanism of Synergy
The synergistic activity of this compound and erlotinib is rooted in their distinct but complementary mechanisms of action, which converge to effectively target pancreatic cancer stem cells.
Erlotinib functions by inhibiting the EGFR tyrosine kinase, a key driver of cell proliferation and survival in many cancers. However, resistance to erlotinib often develops through the activation of bypass signaling pathways.
This compound appears to counteract these resistance mechanisms. It is characterized as a p53-activator and a Wnt signaling inhibitor. Its mechanism of action in the context of erlotinib synergy involves the inhibition of the integrin β3-KRAS signaling pathway. Specifically, this compound targets the downstream TBK1 phosphorylation cascade, which is negatively regulated by optineurin phosphorylation.[5] By modulating these pathways, this compound creates a cellular environment where erlotinib can once again effectively inhibit the growth of cancer cells.
Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspases 3 and 7. This pro-apoptotic activity likely contributes to the enhanced cancer cell killing observed when combined with erlotinib.
Below is a diagram illustrating the proposed synergistic mechanism of this compound and erlotinib.
Figure 1. Proposed synergistic mechanism of this compound and erlotinib.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the synergistic effects of this compound and erlotinib. Specific parameters may vary based on the original research articles.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate pancreatic cancer stem cells (e.g., FGβ3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, erlotinib, and the combination of both for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment. The Combination Index (CI) can be calculated to quantify synergy (CI < 1 indicates synergy).[6][7]
Tumorsphere Formation Assay (Self-Renewal Capacity)
This assay assesses the ability of cancer stem cells to self-renew and form three-dimensional spheroids.
-
Cell Suspension: Prepare a single-cell suspension of pancreatic cancer stem cells.
-
Plating: Plate the cells at a low density in ultra-low attachment plates in a serum-free medium supplemented with growth factors.
-
Drug Treatment: Add this compound, erlotinib, or the combination to the medium at the desired concentrations.
-
Incubation: Incubate the plates for a period of 7-14 days to allow for sphere formation.
-
Sphere Counting: Count the number and measure the size of the tumorspheres formed in each well using a microscope.
-
Data Analysis: Compare the number and size of spheres in the treated groups to the control group to determine the effect on self-renewal.[8][9][10][11][12]
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the effects of the drug combination on signaling pathways.
-
Cell Lysis: Treat cells with this compound, erlotinib, or the combination for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-EGFR, EGFR, p-TBK1, TBK1, p-p62, p-OPTN, cleaved caspase-3, etc.). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.[13][14]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with this compound, erlotinib, or the combination for a specified duration.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.[15][16][17]
Conclusion
The synergistic combination of this compound and erlotinib represents a promising avenue for the treatment of drug-resistant pancreatic cancer. By targeting distinct but interconnected signaling pathways, this combination therapy has the potential to overcome the limitations of single-agent erlotinib and improve outcomes for patients with this challenging disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel combination.
References
- 1. hbri.org [hbri.org]
- 2. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of erlotinib in combination with gemcitabine in in vitro and in vivo models of KRAS-mutated pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into erlotinib action in pancreatic cancer cells using a combined experimental and mathematical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Erlotinib combination with a mitochondria-targeted ubiquinone effectively suppresses pancreatic cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 10. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Scrutinizing PAWI-2: A Review of its Preclinical Anti-Cancer Mechanism and Performance
Absence of Independent Cross-Validation: An extensive review of published scientific literature reveals that the current body of research on the mechanism and efficacy of PAWI-2 (p53-Activator Wnt Inhibitor-2) originates from the developing institution, the Human BioMolecular Research Institute (HBRI). At present, there are no independent, peer-reviewed studies that have been published to cross-validate the initial findings. This guide, therefore, provides a comprehensive summary of the developer's research and comparisons based on their reported data.
Introduction to this compound
This compound is a novel, synthetic small molecule designed as a dual-action therapeutic agent that simultaneously activates the p53 tumor suppressor pathway while inhibiting Wnt signaling.[1] It has been primarily investigated for its potential in treating drug-resistant cancers, particularly pancreatic cancer, by targeting cancer stem cells (CSCs).[2][3]
The Proposed Mechanism of Action in Pancreatic Cancer Stem Cells
Research from its developers suggests that this compound overcomes tumor stemness and drug resistance in pancreatic cancer through a multi-faceted mechanism.[2][4] In pancreatic cancer stem cells characterized by dysregulated integrin β3-KRAS signaling, this compound is reported to function independently of KRAS status.[2][5]
The core mechanism involves the modulation of a negative feedback loop involving TANK-binding kinase 1 (TBK1) and optineurin (OPTN).[5] this compound induces the phosphorylation of OPTN, which in turn inhibits the phosphorylation of TBK1.[2][5] This action disrupts the downstream KRAS-NF-κB signaling cascade, which is crucial for the survival and proliferation of these cancer stem cells.[4] Concurrently, this process leads to G2/M cell cycle arrest and the activation of mitochondrial-controlled, p53-dependent apoptosis (programmed cell death).[4][6]
Performance Comparison with Alternative Anti-Cancer Agents
This compound has been evaluated against and in combination with several existing anti-cancer drugs in preclinical models. The primary focus has been on its ability to overcome resistance to standard therapies.
Comparison of In Vitro Efficacy in Pancreatic Cancer Stem Cells (FGβ3 cells)
The following table summarizes the comparative performance of this compound based on data from the developer's publications.
| Performance Metric | This compound | Erlotinib (B232) (EGFR Inhibitor) | Bortezomib (Proteasome Inhibitor) | Gemcitabine + Paclitaxel | Source |
| Overcoming Drug Resistance | Overcomes erlotinib resistance more potently than bortezomib. | Ineffective alone in resistant FGβ3 cells. | Less potent than this compound in overcoming erlotinib resistance. | This compound is more effective at inhibiting cell viability. | [2][5][7] |
| Inhibition of Cell Viability | Potently inhibits viability in drug-resistant cells (IC50 in low nM range). | High IC50 in resistant cells. | Moderate activity. | Less effective than this compound alone. | [4][7] |
| Inhibition of Self-Renewal (Tumor Sphere Formation) | Significantly inhibits primary and secondary sphere formation. | Ineffective alone. Combination with this compound shows significant enhancement. | Less effective than the this compound + Erlotinib combination. | Not Reported | [2][7] |
| Synergistic Effects | Shows strong synergy with erlotinib and trametinib.[6] | Shows strong synergy when combined with this compound. | Not Reported | Not Reported | [3][6] |
Efficacy in Orthotopic Xenograft Models
In vivo studies using orthotopic xenograft models of human pancreatic cancer stem cells showed that this compound, administered as a single agent, potently inhibited tumor growth in a non-toxic manner compared to vehicle-treated controls.[8]
Experimental Protocols
The following are summaries of key experimental methodologies described in the publications from the developing institution.
Cell Viability Assay
-
Cells: Human pancreatic cancer stem cells (FGβ3) and parental FG cells.
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, erlotinib, bortezomib, or combinations for a specified period (e.g., 72 hours).
-
Endpoint: Cell viability is assessed using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay. Data is used to calculate IC50 (half-maximal inhibitory concentration) values.[7]
Tumor Sphere Formation Assay (Self-Renewal Capacity)
-
Method: Single cells are plated in ultra-low attachment plates in a specialized serum-free medium. They are treated with the compounds of interest (e.g., this compound, erlotinib).
-
Primary Spheres: After a period of growth (e.g., 7-10 days), the number and size of primary tumor spheres are quantified.
-
Secondary Spheres: Primary spheres are collected, dissociated back into single cells, and re-plated under the same conditions to assess the effect on self-renewal capacity.[7]
Immunoblotting
-
Purpose: To detect changes in protein expression and phosphorylation levels within the target signaling pathways.
-
Method: Cells are treated with the compounds for a specified time. Cell lysates are collected, and proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with specific primary antibodies (e.g., for p-TBK1, p-OPTN, p21) and corresponding secondary antibodies.
-
Detection: Protein bands are visualized using chemiluminescence, and band densities are quantified to measure changes relative to control conditions.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin beta3-KRAS-dependent pancreatic cancer stem cells. – CIRM [cirm.ca.gov]
- 3. hbri.org [hbri.org]
- 4. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PAWI-2
Immediate Safety and Logistical Information for Laboratory Professionals
The proper disposal of the p53 activator and Wnt inhibitor, PAWI-2, is critical for maintaining laboratory safety and environmental compliance. As a bioactive small molecule, all forms of this compound waste, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. The following procedures provide a comprehensive, step-by-step guide for the safe handling and disposal of this compound.
Note: A specific Safety Data Sheet (SDS) for this compound, which would provide definitive hazard and disposal information, is not publicly available. Therefore, these procedures are based on a conservative approach, treating the compound as potentially hazardous and adhering to general best practices for laboratory chemical waste disposal. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before disposing of any this compound waste to ensure full compliance with local, state, and federal regulations.
Waste Classification and Disposal Summary
All materials contaminated with this compound must be segregated from general laboratory and biohazardous waste streams and disposed of as hazardous chemical waste.
| Waste Type | Recommended Disposal Stream |
| Solid (Neat) this compound | Collect in a clearly labeled, sealed container as hazardous chemical waste. |
| This compound in Solution (e.g., in DMSO) | Collect in a designated, leak-proof container for hazardous organic solvent waste. Do not dispose of down the drain. |
| Contaminated Labware (Solid Waste) | Items such as pipette tips, tubes, gloves, and bench paper should be collected in a designated, labeled hazardous waste bag or container. |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste. |
Step-by-Step Disposal Protocols
Disposal of Solid (Neat) this compound
Unused, expired, or surplus solid this compound must be handled as hazardous chemical waste.
-
Containerization: Keep the solid this compound in its original, clearly labeled container if possible. If transferring is necessary, use a compatible, well-sealed container suitable for solid chemical waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), CAS number (1448427-02-8), and any known hazard information.
-
Storage and Collection: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[1][2][3][4][5]
Disposal of this compound in Solution
This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use. These solutions require special handling.
-
Waste Stream: Do not dispose of this compound solutions down the drain. [1][2][3][4][5] This mixture must be collected as hazardous chemical waste.
-
Containerization: Use a designated, leak-proof container suitable for organic solvent waste. Ensure the container material is compatible with the solvent used (e.g., DMSO).[6]
-
Labeling: Label the container "Hazardous Waste" and list all contents by percentage (e.g., "this compound in DMSO").
-
Storage and Collection: Store the sealed container in a designated satellite accumulation area, away from heat and ignition sources, and within secondary containment to prevent spills.[2][3] Arrange for pickup by your institution's EHS.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Disposable items that have come into contact with this compound are considered contaminated solid chemical waste.
-
Collection: Place all contaminated items, such as pipette tips, centrifuge tubes, gloves, and bench paper, into a designated, clearly labeled hazardous waste bag or container.[1]
-
Segregation: Keep this solid waste separate from regular trash and from biohazardous waste streams.
-
Disposal: Once the container is full, seal it and arrange for its collection by your institution's EHS department.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Logical workflow for the assessment and segregation of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. uwaterloo.ca [uwaterloo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
